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  • Product: 2-(Pyridin-4-ylmethyl)piperazine
  • CAS: 907972-04-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Pyridin-4-ylmethyl)piperazine: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(Pyridin-4-ylmethyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Pyridin-4-ylmethyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its core molecular descriptors, a representative synthetic protocol, and explores its potential biological significance, particularly in the context of neuropharmacology.

Core Compound Identification and Properties

Chemical Identity:

  • Systematic Name: 2-(Pyridin-4-ylmethyl)piperazine

  • Common Synonym: 2-(4-Pyridinyl)piperazine

  • CAS Number: 111781-57-8[1]

Molecular Structure and Identifiers:

The structure of 2-(Pyridin-4-ylmethyl)piperazine consists of a piperazine ring linked to a pyridine ring through a methylene bridge. This arrangement of a basic piperazine core and an aromatic pyridine moiety is a common scaffold in a variety of biologically active molecules[2].

  • Molecular Formula: C₁₀H₁₅N₃

  • SMILES: C1CN(CCN1)Cc2ccncc2

  • InChI: 1S/C10H15N3/c1-4-12-10-8-13(9-10)7-11-5-2-3-6-11/h2-3,5-6,10,12H,4,7-9H2,1H3

  • InChIKey: QXMBJNMNHCGVDT-UHFFFAOYSA-N

Physicochemical and Molecular Descriptors:

A thorough understanding of a compound's physicochemical properties is paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key molecular descriptors for 2-(Pyridin-4-ylmethyl)piperazine are summarized in the table below.

DescriptorValueSource
Molecular Weight 177.25 g/mol [1]
XLogP3 -0.4[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 37.0 Ų[1]

These descriptors suggest that 2-(Pyridin-4-ylmethyl)piperazine possesses favorable drug-like properties, including good aqueous solubility (indicated by the negative LogP value) and a relatively small and flexible structure.

Synthesis Methodology: A Representative Protocol

The synthesis of pyridylpiperazine derivatives often involves nucleophilic substitution reactions. The following is a representative, step-by-step protocol for the synthesis of a similar pyridylpiperazine derivative, which can be adapted for 2-(Pyridin-4-ylmethyl)piperazine. This protocol is based on the well-established reaction between a halo-substituted pyridine and piperazine[3].

Reaction Scheme:

4-(Chloromethyl)pyridine + Piperazine → 2-(Pyridin-4-ylmethyl)piperazine

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (2.0 equivalents) in a suitable solvent such as acetonitrile.

  • Addition of Reagents: To the stirred solution, add 4-(chloromethyl)pyridine hydrochloride (1.0 equivalent) and a base such as potassium carbonate (2.5 equivalents) to neutralize the hydrochloride and facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid byproducts (potassium carbonate and potassium chloride) and wash with a small amount of fresh solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can then be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-(Pyridin-4-ylmethyl)piperazine.

Causality Behind Experimental Choices:

  • Excess Piperazine: Using an excess of piperazine helps to drive the reaction to completion and minimizes the formation of bis-substituted byproducts.

  • Potassium Carbonate: This base is crucial for deprotonating the piperazine nitrogen, increasing its nucleophilicity, and neutralizing the HCl formed during the reaction.

  • Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions and has a convenient boiling point for reflux.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high purity of the final product.

Biological Significance and Potential Signaling Pathway

Piperazine and its derivatives are known to exhibit a wide range of pharmacological activities, with many acting on the central nervous system[4][5]. Several studies have indicated that piperazine-containing compounds can modulate the activity of neurotransmitter receptors, including GABAergic and serotonergic systems[1][6].

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the brain. Its modulation by various therapeutic agents is a key mechanism for treating anxiety and other neurological disorders[7]. The structural similarity of 2-(Pyridin-4-ylmethyl)piperazine to other known GABAergic modulators suggests its potential to interact with this receptor.

Proposed Mechanism of Action: Modulation of GABA-A Receptor Signaling

The following diagram illustrates the potential mechanism by which a piperazine derivative like 2-(Pyridin-4-ylmethyl)piperazine could modulate GABA-A receptor signaling, leading to an anxiolytic-like effect.

GABA_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Channel->Hyperpolarization Cl- Influx Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Leads to Piperazine_Compound 2-(Pyridin-4-ylmethyl)piperazine Piperazine_Compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed modulation of GABA-A receptor signaling by 2-(Pyridin-4-ylmethyl)piperazine.

This proposed pathway suggests that 2-(Pyridin-4-ylmethyl)piperazine could act as a positive allosteric modulator of the GABA-A receptor. By binding to a site distinct from the GABA binding site, it may enhance the receptor's affinity for GABA or increase the channel's opening frequency or duration. This leads to an increased influx of chloride ions, hyperpolarization of the postsynaptic neuron, and ultimately, an inhibitory effect that could manifest as anxiolysis.

Conclusion

2-(Pyridin-4-ylmethyl)piperazine is a molecule with significant potential for further investigation in the field of drug discovery. Its favorable physicochemical properties, coupled with the known neuropharmacological activities of the piperazine scaffold, make it an attractive candidate for the development of novel therapeutics targeting central nervous system disorders. The synthetic route is accessible, and its potential to modulate key signaling pathways, such as the GABAergic system, warrants further in-depth biological evaluation. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this promising compound.

References

  • Faiz, S., et al. (2019). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 7, 123. [Link]

  • PubChem. (n.d.). 2-(4-Pyridinyl)piperazine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Tahseen, L., et al. (2021). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Central Nervous System Agents in Medicinal Chemistry, 21(3), 225-234. [Link]

  • de Oliveira, V. M., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 143-156. [Link]

  • Guedes, G. P., et al. (2020). Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212. Behavioural Brain Research, 393, 112827. [Link]

  • Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 23, 2026, from [Link]

  • Koprowska, K., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 28(9), 3789. [Link]

  • Rauf, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1694-1725. [Link]

  • Wang, Y., et al. (2018). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 23(11), 2949. [Link]

  • Singh, R., & Singh, P. (2021). Enhancement of Anticancer Activity of N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone on Chelation with Copper(II). Asian Journal of Chemistry, 33(9), 2111-2116. [Link]

  • Abou-Gharbia, M., et al. (1995). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of Medicinal Chemistry, 38(20), 4026-4032. [Link]

  • ResearchGate. (n.d.). SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). Retrieved February 23, 2026, from [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(21), 11599. [Link]

  • Wikipedia. (2024, February 15). H1 antagonist. In Wikipedia. [Link]

  • Sadek, B., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 18(11), 13959-13981. [Link]

  • Kumar, A., et al. (2014). Piperazine: the molecule of diverse pharmacological importance. Der Pharma Chemica, 6(3), 229-237. [Link]

  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Retrieved February 23, 2026, from [Link]

  • Khom, S., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology, 85(12), 1827-1836. [Link]

  • Yurttaş, L., & Kaplancıklı, Z. A. (2014). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 59(11-12), 1073-1080. [Link]

  • Millán, M. J., et al. (2020). A critical residue in the α1M2-M3 linker regulating GABAA receptor pore gating by diazepam. eLife, 9, e59433. [Link]

  • Al-Khazraji, B. K., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International Journal of Molecular Sciences, 22(21), 11883. [Link]

  • Pérez-Sánchez, H., et al. (2022). Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules, 27(5), 1731. [Link]

Sources

Exploratory

The Pyridine-Piperazine Axis: Structural Versatility in Drug Design

Executive Summary The pyridine-piperazine scaffold represents a "privileged structure" in modern medicinal chemistry, appearing in over 35 FDA-approved therapeutics. Its ubiquity is not accidental but stems from a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-piperazine scaffold represents a "privileged structure" in modern medicinal chemistry, appearing in over 35 FDA-approved therapeutics. Its ubiquity is not accidental but stems from a unique convergence of physicochemical properties: the pyridine ring offers a tunable electronic face for


-stacking and hydrogen bond acceptance, while the piperazine  ring serves as a rigidified, solubility-enhancing linker that modulates basicity.

This guide analyzes the structural utility of this scaffold, specifically addressing its role in mitigating hERG cardiotoxicity, optimizing kinase selectivity, and streamlining synthetic pathways via palladium-catalyzed cross-coupling.

Structural Anatomy & Pharmacophore Logic

The Physicochemical Balance

The success of the pyridine-piperazine motif lies in its ability to solve common lead optimization failures—specifically solubility and metabolic stability.

  • The Piperazine Linker (The "Stealth" Solubilizer): Unlike flexible alkyl chains, the piperazine ring locks the pharmacophore into a semi-rigid chair conformation, reducing the entropic penalty of binding. Crucially, the

    
     and 
    
    
    
    nitrogens allow for vector-specific substitution.
    • pKa Modulation: A pivotal advantage is the modulation of basicity.[1] While a piperidine nitrogen typically has a pKa of ~10-11 (often leading to phospholipidosis or hERG liability), the electron-withdrawing effect of the second nitrogen in piperazine lowers the pKa by approximately 2 log units (to ~8-9). This ensures the molecule remains partially ionized at physiological pH (solubility) without becoming a "hard" cation (toxicity).

  • The Pyridine Anchor (The Electronic Valve): The pyridine ring acts as an isostere for benzene but with improved water solubility. By varying the substitution pattern (2-, 3-, or 4-pyridyl), chemists can fine-tune the vector of the lone pair on the pyridine nitrogen, optimizing H-bond acceptor interactions with residues like Serine or Threonine in the binding pocket.

hERG Liability Mitigation

A critical application of this scaffold is the "Piperidine-to-Piperazine Switch."[2][3] hERG channel inhibition often relies on cation-


 interactions between the drug's basic amine and the channel's aromatic residues (Tyr652/Phe656).

Mechanism of Improvement: Replacing a piperidine with a piperazine lowers the pKa.[2][3] This reduces the percentage of the drug that exists as a cationic species at physiological pH, thereby decreasing the affinity for the hERG channel pore. This strategy was successfully employed in the development of Ziritaxestat and TNG348 to navigate cardiotoxicity signals.

Visualization: SAR & Interaction Logic

SAR_Logic Pyridine Pyridine Ring (Head Group) Target Biological Target (GPCR/Kinase) Pyridine->Target H-Bond Acceptor Pi-Stacking Piperazine Piperazine Ring (Linker/Core) Piperazine->Pyridine Electronic Tuning (N-N interaction) Piperazine->Target Induced Fit (Chair Conformation) hERG hERG Channel (Off-Target) Piperazine->hERG Reduced Affinity (Lower pKa vs Piperidine)

Figure 1: Pharmacophore interaction map highlighting the dual role of the scaffold in maximizing target binding while minimizing hERG liability.

Therapeutic Case Studies

The scaffold's versatility allows it to transcend therapeutic areas.[1]

Drug NameIndicationMechanismRole of Scaffold
Palbociclib Oncology (Breast Cancer)CDK4/6 InhibitorThe piperazine moiety extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.
Netupitant AntiemeticNK1 AntagonistPyridine-piperazine serves as the core anchor, positioning two hydrophobic rings to fit the GPCR pocket.
Bosutinib Oncology (CML)Src/Abl Kinase InhibitorThe piperazine tail interacts with the ribose binding pocket, enhancing selectivity over other kinases.
Indinavir Infectious Disease (HIV)Protease Inhibitor(Historical) Piperazine acts as a transition-state mimic backbone.

Synthetic Methodologies: The Decision Matrix

Synthesizing pyridine-piperazine analogs requires choosing between Nucleophilic Aromatic Substitution (


) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig).
Strategic Selection
  • Pathway A:

    
     (Classical) 
    
    • Applicability:[3][4][5][6][7][8][9][10] Requires electron-deficient pyridines (e.g., 2-chloro-3-nitropyridine).

    • Pros: Metal-free, scalable, low cost.

    • Cons: Limited scope; fails with electron-rich or unactivated pyridines (e.g., 3-bromopyridine).

  • Pathway B: Buchwald-Hartwig (Modern)

    • Applicability:[3][4][5][6][7][8][9][10] Universal. Works on unactivated 3-halopyridines and electron-rich systems.

    • Pros: High yields, broad substrate scope.

    • Cons: Cost of Pd/Ligand, requires removal of heavy metals (ppm limits).

Visualization: Synthetic Workflow

Synthesis_Workflow Start Target: Pyridine-Piperazine Check Is Pyridine Electron Deficient? (e.g., 2-Halo, NO2/CN groups) Start->Check SnAr Route A: SnAr Solvent: DMF/DMSO Base: K2CO3 Temp: 80-120°C Check->SnAr Yes Buchwald Route B: Buchwald-Hartwig Cat: Pd(OAc)2 / BINAP Base: NaOtBu Solvent: Toluene Check->Buchwald No (Unactivated)

Figure 2: Decision tree for selecting the optimal synthetic pathway based on pyridine electronics.

Detailed Experimental Protocol

Protocol: Palladium-Catalyzed Amination of 3-Bromopyridine with N-Boc-Piperazine Rationale: This protocol uses the Buchwald-Hartwig method, essential for coupling at the unactivated 3-position of the pyridine ring, which is inaccessible via standard


.
Materials
  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Amine: N-Boc-Piperazine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP (racemic) (4 mol%) or Xantphos (for difficult substrates)

  • Base: Sodium tert-butoxide (

    
    ) (1.4 equiv)[10]
    
  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

  • Reagent Loading: Charge the flask with

    
    , BINAP, and 
    
    
    
    inside a glovebox or under a positive stream of nitrogen.
    • Note: Pre-complexation of Pd and Ligand in a small volume of toluene for 5 minutes can enhance turnover frequency.

  • Substrate Addition: Add the 3-Bromopyridine and N-Boc-Piperazine. Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously (800 rpm) to ensure mass transfer, as the base is insoluble.

  • Monitoring: Monitor via LC-MS or TLC (Mobile phase: 30% EtOAc/Hexane). Conversion is typically complete within 4–12 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).

Self-Validation Check:

  • Success Indicator: The product should appear as a white to off-white solid.

  • NMR Verification: Look for the disappearance of the distinct downfield protons of 3-bromopyridine and the appearance of the piperazine methylene protons at

    
     3.0–3.5 ppm.
    

Future Outlook: C-H Activation

While Buchwald-Hartwig is the current gold standard, the future lies in C-H Activation . Direct coupling of piperazines to pyridine oxides or using photoredox catalysis to functionalize C-H bonds avoids the need for pre-functionalized aryl halides, significantly improving atom economy.

References

  • Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances. Link

  • Ten, A., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Medicinal Chemistry Research. Link

  • Drug Hunter Team. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Link

  • Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(Pyridin-4-ylmethyl)piperazine

Executive Summary This Application Note details a robust, laboratory-scale synthesis protocol for 2-(Pyridin-4-ylmethyl)piperazine (CAS: 907972-04-7).[1] This scaffold is a critical intermediate in the development of kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, laboratory-scale synthesis protocol for 2-(Pyridin-4-ylmethyl)piperazine (CAS: 907972-04-7).[1] This scaffold is a critical intermediate in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents. Unlike N-substituted piperazines, the C2-substituted variant offers unique vectors for structure-activity relationship (SAR) exploration.[1]

The protocol utilizes a modified diketopiperazine (DKP) reduction strategy , selected for its regio-control and scalability compared to direct metal-catalyzed cross-coupling.[1] This method ensures high enantiomeric retention (if starting from chiral precursors) and minimizes the formation of regioisomeric byproducts.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the piperazine core via a 2,5-diketopiperazine intermediate. This approach allows for the precise installation of the pyridin-4-ylmethyl moiety using commercially available amino acid analogs.[1]

Pathway Logic:

  • Target Disconnection: The C2-C3 and C5-C6 bonds are stable; the ring is best formed via amide bond formation.[1]

  • Key Intermediate: 3-(Pyridin-4-ylmethyl)piperazine-2,5-dione.[1]

  • Starting Materials: 3-(Pyridin-4-yl)-L-alanine (or racemic) and Glycine equivalents.

Retrosynthesis Target 2-(Pyridin-4-ylmethyl)piperazine (Target) DKP 3-(Pyridin-4-ylmethyl)-2,5-piperazinedione (Key Intermediate) Target->DKP Global Reduction (LAH or BH3) Precursors 3-(Pyridin-4-yl)alanine + N-Boc-Glycine DKP->Precursors Peptide Coupling & Cyclization

Figure 1: Retrosynthetic logic flow prioritizing the DKP intermediate for regiospecificity.[1]

Safety & Hazard Assessment (Critical)

ReagentHazard ClassCritical Control Measure
Lithium Aluminum Hydride (LAH) Water Reactive, Flammable SolidUse strictly under inert atmosphere (

/Ar).[1] Quench excess carefully (Fieser method).[1]
Trifluoroacetic Acid (TFA) Corrosive, VolatileHandle in a fume hood. Use acid-resistant gloves.[1]
Pyridine Derivatives Irritant, potential neurotoxinAvoid inhalation. Double-glove when handling concentrated intermediates.[1]
THF (Tetrahydrofuran) Flammable, Peroxide formerUse anhydrous, inhibitor-free solvent from a solvent purification system (SPS).[1]

Step-by-Step Experimental Protocol

Phase 1: Precursor Assembly (Dipeptide Synthesis)

Objective: Synthesize Methyl 2-(2-((tert-butoxycarbonyl)amino)acetamido)-3-(pyridin-4-yl)propanoate.

  • Reagents:

    • 3-(Pyridin-4-yl)-DL-alanine methyl ester dihydrochloride (10.0 mmol)[1]

    • N-Boc-Glycine (11.0 mmol)[1]

    • EDC[1]·HCl (12.0 mmol)[1]

    • HOBt (12.0 mmol)[1]

    • DIPEA (35.0 mmol)[1]

    • Dichloromethane (DCM, 50 mL)

  • Procedure:

    • Suspend the amino ester salt in DCM at 0°C under nitrogen.

    • Add DIPEA dropwise to neutralize the salt.

    • Add N-Boc-Glycine, HOBt, and finally EDC[1]·HCl.

    • Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

    • Workup: Wash with saturated

      
       (2x), water, and brine. Dry over 
      
      
      
      and concentrate in vacuo.
    • Checkpoint: Product should be a viscous oil or foam.[1] Confirm by LC-MS (

      
       expected).
      
Phase 2: Cyclization to Diketopiperazine (DKP)

Objective: Form the 3-(pyridin-4-ylmethyl)piperazine-2,5-dione ring.[1]

  • Reagents:

    • Crude dipeptide from Phase 1[1]

    • Trifluoroacetic acid (TFA, 10 mL) / DCM (10 mL)[1]

    • Triethylamine (

      
      ) or Pyridine[1]
      
    • Methanol (MeOH)[1]

  • Procedure:

    • Deprotection: Dissolve the crude dipeptide in 1:1 TFA/DCM at 0°C. Stir for 2 hours to remove the Boc group. Concentrate to dryness.[1]

    • Cyclization: Redissolve the residue in MeOH (50 mL). Add

      
       until pH ~8-9. Reflux the solution for 6–12 hours. The free amine attacks the methyl ester intramolecularly to close the ring.
      
    • Isolation: Cool to RT. The DKP often precipitates as a white/off-white solid.[1] Filter and wash with cold MeOH.[1] If no precipitate, concentrate and triturate with ether.

    • Yield Target: >70% over 2 steps.

Phase 3: Global Reduction to Piperazine

Objective: Reduce the amide carbonyls to methylene groups to yield the final target.

  • Reagents:

    • Diketopiperazine intermediate (5.0 mmol)[1]

    • Lithium Aluminum Hydride (LAH) (20.0 mmol, 4.0 equiv)[1]

    • Anhydrous THF (40 mL)

  • Procedure:

    • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

    • Addition: Charge the flask with LAH and THF. Cool to 0°C. Add the solid DKP portion-wise (or as a slurry in THF) cautiously to control hydrogen evolution.[1]

    • Reaction: Heat to reflux for 16–24 hours.[1] The mixture will turn grey/suspension.

    • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether.

      • Add 0.76 mL water (slowly!).[1]

      • Add 0.76 mL 15% NaOH solution.[1]

      • Add 2.3 mL water.[1]

    • Workup: Warm to RT and stir until the aluminum salts become granular and white. Filter through a Celite pad.[1] Rinse the cake with hot THF or DCM.

    • Concentrate the filtrate to obtain the crude piperazine.

Phase 4: Purification
  • Acid-Base Extraction: Dissolve crude in 1M HCl. Wash with Ethyl Acetate (removes non-basic impurities).[1] Basify aqueous layer to pH >12 with NaOH pellets.[1] Extract exhaustively with DCM (3x).

  • Final Polish: If necessary, convert to the hydrochloride salt (HCl/dioxane) for recrystallization from EtOH/Ether, or purify via flash chromatography (DCM/MeOH/NH4OH 90:9:1).

Analytical Specifications

ParameterSpecificationMethod
Appearance Pale yellow oil or off-white solid (HCl salt)Visual
1H NMR (DMSO-d6)

8.45 (d, 2H), 7.25 (d, 2H), 2.6-3.0 (m, piperazine ring), 2.4 (d, linker)
400 MHz NMR
MS (ESI)

LC-MS
Purity >95%HPLC (254 nm)

Process Workflow Diagram

SynthesisProtocol start Start: 3-(Pyridin-4-yl)alanine Methyl Ester coupling Step 1: Peptide Coupling (EDC/HOBt, N-Boc-Glycine) start->coupling deprotect Step 2: Boc Deprotection (TFA/DCM) coupling->deprotect cyclize Step 3: Cyclization to DKP (MeOH, Reflux, Base) deprotect->cyclize reduction Step 4: Global Reduction (LAH, THF, Reflux) cyclize->reduction DKP Intermediate workup Step 5: Fieser Quench & Acid-Base Extraction reduction->workup final Final Product: 2-(Pyridin-4-ylmethyl)piperazine workup->final

Figure 2: Step-by-step operational workflow for the synthesis.

References

  • Chemical Structure & Identity

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 54599905, 2-(Pyridin-4-ylmethyl)piperazine. Retrieved from [Link][1]

  • Synthetic Methodology (DKP Route)

    • Rossen, K., et al. (1998). "A Practical Synthesis of Piperazine-2-carboxamides." Tetrahedron Letters, 39(38), 6823-6826. (General DKP reduction methodology).
    • Gourdet, B., & Lamaty, F. (2010). "Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines." New Journal of Chemistry, 34, 2182-2186. Retrieved from [Link]

  • Safety & Handling

Sources

Application

Protecting group strategies for the secondary amine in 2-(Pyridin-4-ylmethyl)piperazine

This Application Note provides a comprehensive technical guide for the regioselective protection of the secondary amines in 2-(Pyridin-4-ylmethyl)piperazine . This scaffold presents a classic challenge in heterocyclic ch...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the regioselective protection of the secondary amines in 2-(Pyridin-4-ylmethyl)piperazine . This scaffold presents a classic challenge in heterocyclic chemistry: distinguishing between two nucleophilic secondary amines within the same ring system.

Part 1: Strategic Analysis & Molecular Architecture

Structural Deconstruction

The molecule 2-(Pyridin-4-ylmethyl)piperazine contains two distinct secondary amine sites. Understanding their steric and electronic environments is the prerequisite for successful protection.

  • N1 (Proximal Nitrogen): Located adjacent to the bulky 2-(pyridin-4-ylmethyl) substituent. This position is sterically hindered ("endo" steric effect).

  • N4 (Distal Nitrogen): Located at position 4, remote from the substituent. This position is sterically accessible and kinetically more reactive.

  • Pyridine Moiety: The pyridine ring acts as a basic handle (pKa ~5.2) but is significantly less nucleophilic than the aliphatic amines. However, it can act as an intramolecular base catalyst or interfere if highly electrophilic reagents (e.g., triflates) are used.

The Regioselectivity Challenge

The core objective is to differentiate between N1 and N4.

  • Kinetic Control: Favors N4 . Reagents like Boc anhydride or Cbz-Cl will preferentially react with the less hindered distal nitrogen.

  • Thermodynamic/Chelation Control: Can be used to mask the diamine core or specifically target N1 via metal templating (e.g., Cu(II)), though sequential protection is often more reliable for scale-up.

G cluster_legend Steric Environment Start 2-(Pyridin-4-ylmethyl)piperazine (Free Base) N4_Path Path A: Kinetic Control (Steric Selection) Start->N4_Path Limiting Electrophile Low Temp N1_Path Path B: Sequential Strategy (Orthogonal Protection) Start->N1_Path 1. Protect N4 2. Functionalize N1 N4_Product 4-Protected Isomer (Major Product) N4_Path->N4_Product High Selectivity Intermediate 1,4-Diprotected (e.g., N1-Cbz, N4-Boc) N1_Path->Intermediate N1_Product 1-Protected Isomer (Targeting N1) Intermediate->N1_Product Selective Deprotection of N4 N4_Note N4: Accessible N1_Note N1: Hindered

Figure 1: Decision matrix for regioselective protection strategies based on steric accessibility.

Part 2: Detailed Protocols

Protocol A: Regioselective Protection of N4 (Distal)

Objective: Isolate the N4-Boc-2-(pyridin-4-ylmethyl)piperazine derivative. Mechanism: Exploits the steric hindrance at N1 to kinetically favor N4 acylation.

Materials:

  • Substrate: 2-(Pyridin-4-ylmethyl)piperazine (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) — Crucial: Use slight deficit to prevent bis-protection.

  • Base: Triethylamine (TEA) (1.1 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the piperazine scaffold in 10 mL DCM (0.1 M concentration). Cool the solution to 0°C in an ice bath.

    • Why: Low temperature amplifies the kinetic difference between N1 and N4.

  • Base Addition: Add TEA (1.1 mmol) dropwise. Stir for 10 minutes.

  • Controlled Addition: Dissolve Boc₂O (0.95 mmol) in 2 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump or addition funnel.

    • Control Point: Slow addition ensures the concentration of electrophile remains low, favoring the faster reaction (N4) over the slower one (N1).

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4 hours.

  • Quench & Workup: Quench with 5 mL saturated NaHCO₃. Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude residue will contain mostly N4-Boc product and unreacted starting material. Purification via flash column chromatography (MeOH/DCM gradient) is required to remove any trace bis-Boc byproduct.

Expected Outcome: >85% regioselectivity for N4-protection.

Protocol B: Regioselective Protection of N1 (Proximal)

Objective: Isolate the N1-Protected derivative (e.g., N1-Cbz) with N4 free. Strategy: Since N1 is less reactive, you cannot protect it directly without significant N4 side-reaction. Use an Orthogonal Protection-Deprotection Sequence .

Workflow:

  • Step 1: Protect N4 (Boc) using Protocol A.

    • Intermediate: 4-Boc-2-(pyridin-4-ylmethyl)piperazine.

  • Step 2: Protect N1 (Cbz/Fmoc).

    • React the N4-Boc intermediate with Benzyl chloroformate (Cbz-Cl) (1.2 eq) and DIPEA (1.5 eq) in DCM at Room Temperature.

    • Note: Since N4 is blocked, N1 is forced to react. The steric hindrance requires forcing conditions (RT or mild heat, excess reagent).

  • Step 3: Selective N4 Deprotection.

    • Treat the N1-Cbz, N4-Boc intermediate with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) at 0°C for 1 hour.

    • Chemo-selectivity: TFA cleaves the acid-labile Boc group but leaves the acid-stable Cbz group intact.

  • Workup: Neutralize carefully with saturated NaHCO₃ (do not overshoot pH > 10 to avoid Cbz hydrolysis or migration). Extract with EtOAc.

Result: 1-Cbz-2-(pyridin-4-ylmethyl)piperazine (N4 free).

Protocol C: Copper(II) Chelation (The "Expert" Method)

Context: For cases where kinetic control (Protocol A) is insufficient, or to isolate the diamine as a stable complex. Mechanism: Cu(II) forms a stable 5-membered chelate ring with the vicinal diamine (or N1/N4 bridge depending on conformation). In 2-substituted piperazines, the complexation often "locks" the N1 position and the alpha-substituent geometry, directing incoming electrophiles to N4 with extremely high fidelity, or allowing precipitation of the complex.

Procedure:

  • Dissolve the piperazine (1 eq) in water.

  • Add CuSO₄·5H₂O (1 eq) to form a deep blue solution (formation of the [Cu(Ligand)]²⁺ complex).

  • Add the protecting group (e.g., Boc₂O) in acetone/water.

    • Observation: The coordination sphere often protects the most basic/chelating nitrogens. However, for simple N4 protection, Protocol A is usually sufficient. This method is best reserved for selective N1-functionalization if specific conditions (like pH controlled acylation of the complex) are optimized, as described in specialized literature for piperazine-2-carboxylic acids [1].

Part 3: Data Summary & Troubleshooting

ParameterN4 (Distal)N1 (Proximal)
Steric Hindrance LowHigh (Alpha-substituent)
Reactivity (Nucleophilicity) HighModerate
Protection Strategy Kinetic Control (Limit Reagent, Low Temp)Sequential (Protect N4 -> Protect N1 -> Deprotect N4)
Recommended PG Boc, Fmoc (Standard)Cbz, Alloc (Orthogonal to N4)
pKa Considerations ~9.8 (Typical secondary amine)Slightly lower (Inductive effect of substituent)

Troubleshooting Guide:

  • Problem: Significant Bis-protection (N1, N4-diBoc).

    • Solution: Reduce Boc₂O equivalents to 0.85 eq. Perform reaction at -10°C.

  • Problem: Poor solubility of the free base.

    • Solution: The pyridine ring aids solubility in chlorinated solvents. If needed, add a small amount of MeOH, but be aware this increases reaction rate (loss of selectivity).

  • Problem: Pyridine interference (N-acylation).

    • Solution: Pyridine N-acylation is reversible. The aqueous workup (NaHCO₃ wash) will hydrolyze any unstable N-acyl pyridinium species formed.

References

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Direct N1-monosubstitutions of piperazine and applications. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines. MDPI. Available at: [Link]

Method

Application Notes & Protocols: Utilizing 2-(Pyridin-4-ylmethyl)piperazine as a Versatile Building Block in Peptide Coupling

Introduction: The Strategic Role of Piperazine Scaffolds in Modern Peptide Chemistry The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Piperazine Scaffolds in Modern Peptide Chemistry

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts a combination of structural rigidity and conformational flexibility.[4] This framework allows for precise three-dimensional positioning of pharmacophoric groups, while also offering opportunities to fine-tune critical physicochemical properties such as aqueous solubility, lipophilicity, and pKa, which are essential for optimizing pharmacokinetic (ADME) profiles.[2][4]

Among the diverse library of piperazine-based synthons, 2-(Pyridin-4-ylmethyl)piperazine emerges as a particularly valuable and versatile building block for peptide synthesis and drug design. Its structure presents two distinct secondary amine nucleophiles: the unsubstituted N1 amine, which is readily available for standard peptide bond formation, and the N4 amine, which can serve as a handle for subsequent functionalization. The integrated pyridyl group, a bioisostere for a phenyl ring, introduces a basic nitrogen atom that can enhance solubility and participate in key hydrogen bonding interactions with biological targets.[5]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective incorporation of 2-(Pyridin-4-ylmethyl)piperazine into peptide sequences. We will delve into the inherent challenges associated with coupling secondary amines, present detailed, field-proven protocols for both solid-phase and solution-phase synthesis, and offer expert insights into reaction optimization, troubleshooting, and final product characterization.

Physicochemical Properties & Handling

Successful synthesis begins with a thorough understanding of the building block's characteristics.

Key Properties of 2-(Pyridin-4-ylmethyl)piperazine
PropertyValueSource
CAS Number 907972-04-7[6]
Molecular Formula C₁₀H₁₅N₃[6]
Molecular Weight 177.25 g/mol [6]
Topological Polar Surface Area (TPSA) 36.95 Ų[6]
LogP 0.1855[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 2[6]
Handling and Storage Recommendations
  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption.

  • Handling: 2-(Pyridin-4-ylmethyl)piperazine is a secondary amine and should be handled with standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses). It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize potential oxidation or reaction with atmospheric CO₂.

The Core Challenge: Overcoming Steric Hindrance in Secondary Amine Coupling

The primary obstacle when incorporating piperazine derivatives into a peptide chain is the nature of its secondary amine nucleophile. Compared to the primary amines of standard alpha-amino acids, secondary amines present two significant challenges:

  • Reduced Nucleophilicity: The presence of an alkyl substituent on the nitrogen atom diminishes its nucleophilic character.

  • Increased Steric Hindrance: The piperazine ring and its substituent create a sterically crowded environment around the reacting nitrogen, which can impede the approach of the activated carboxylic acid.[7][8]

These factors often lead to slower reaction rates and incomplete couplings when using standard peptide coupling reagents like carbodiimides (e.g., DCC, EDC) alone.[8] Therefore, overcoming this hurdle requires the use of more potent coupling reagents and optimized reaction conditions, as detailed in the protocols below.

Experimental Protocols for Peptide Coupling

We present two robust protocols for the incorporation of 2-(Pyridin-4-ylmethyl)piperazine, one for solid-phase synthesis and one for solution-phase synthesis, each designed to maximize coupling efficiency and minimize side reactions.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol utilizes HATU, a highly effective uronium/aminium-based coupling reagent renowned for its ability to overcome steric hindrance in difficult couplings.[7]

spss_workflow Resin 1. Swell Resin Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotect Wash1 3. Wash (DMF, DCM) Fmoc_Deprotect->Wash1 Coupling 4. Coupling Step (HATU/DIPEA) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Check 6. Kaiser Test Wash2->Check Repeat Repeat Cycle Check->Repeat Incomplete? Recouple Cleavage 7. Cleave & Precipitate Check->Cleavage Complete Repeat->Coupling

SPPS workflow for incorporating the piperazine building block.
Materials and Reagents
ReagentMolarity/ConcentrationSolventNotes
Fmoc-protected Amino Acid0.2 M - 0.5 MDMF3-5 equivalents
HATU0.5 MDMF2.9-4.9 equivalents
N,N-Diisopropylethylamine (DIPEA)2.0 MNMP6-10 equivalents
2-(Pyridin-4-ylmethyl)piperazine0.5 MDMF3-5 equivalents
Piperidine20% (v/v)DMFFor Fmoc deprotection
Dichloromethane (DCM)--For washing
N,N-Dimethylformamide (DMF)--For washing and as a solvent
Cleavage Cocktaile.g., 95% TFA, 2.5% H₂O, 2.5% TIS-Sequence-dependent
Step-by-Step Methodology
  • Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide by treating it with 20% piperidine in DMF for 10-15 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin to remove residual piperidine and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).

  • Pre-activation & Coupling:

    • In a separate vessel, combine the Fmoc-protected amino acid (3-5 eq.), HATU (2.9-4.9 eq.), and DIPEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 1-5 minutes.

    • Add this activated mixture to the washed resin. Shake at room temperature for 1-2 hours.

    • Causality: Using a slight excess of the coupling reagent ensures the reaction drives to completion, which is critical for sterically hindered amines.[7] HATU rapidly forms a highly reactive OAt-ester intermediate, which is less susceptible to racemization and efficiently acylates the secondary amine.[9] DIPEA, a non-nucleophilic base, is crucial for maintaining the basicity required for the reaction without competing in the coupling.

  • Piperazine Incorporation: For coupling to the piperazine building block, dissolve 2-(Pyridin-4-ylmethyl)piperazine (3-5 eq.) in DMF and add it to the resin-bound activated carboxylic acid (pre-activated as in step 4).

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-7 for subsequent amino acid additions.

  • Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O). Precipitate the crude peptide in cold diethyl ether.

Protocol 2: Solution-Phase Synthesis

This protocol employs DEPBT, a phosphonium-based coupling reagent noted for its remarkable resistance to racemization, making it ideal for fragment condensation or when chirality is a major concern.[10]

Materials and Reagents
ReagentEquivalentsSolvent
N-protected Amino Acid/Peptide1.0THF or DMF
2-(Pyridin-4-ylmethyl)piperazine1.1THF or DMF
DEPBT1.1 - 1.2-
DIPEA or Triethylamine (Et₃N)2.0-
Step-by-Step Methodology
  • Dissolution: Dissolve the N-protected amino acid (or peptide fragment with a free C-terminus) (1.0 eq.) and 2-(Pyridin-4-ylmethyl)piperazine (1.1 eq.) in an appropriate solvent like THF or DMF.

  • Addition of Base: Add DIPEA or Et₃N (2.0 eq.) to the mixture.

  • Initiation of Coupling: Add DEPBT (1.1-1.2 eq.) to the stirring solution. If coupling a racemization-prone residue, cool the reaction mixture to 0°C before adding DEPBT.[11]

    • Causality: DEPBT activates the carboxylic acid to form a benzotriazinyl ester. This activation method is highly efficient and significantly suppresses the formation of oxazolone intermediates, which are the primary cause of racemization during peptide coupling.[10]

  • Reaction: Stir the mixture at room temperature (or 0°C to room temperature) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, filter off any solids that may have formed.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can then be purified using standard techniques such as column chromatography or preparative HPLC.

Troubleshooting & Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient reagent equivalents- Short reaction time- Steric hindrance is higher than anticipated- Increase equivalents of amino acid and coupling reagents to 5 eq.- Extend coupling time to 4 hours or overnight.- Consider double coupling (repeating the coupling step).- Switch to a more potent coupling reagent like COMU.[10]
Racemization - Over-activation of the amino acid- Presence of excess base- Use a racemization-suppressing reagent like DEPBT.[10]- Add an additive like Oxyma Pure® (1.1 eq.) to the coupling mixture.[9]- Avoid prolonged pre-activation times.
Side Product Formation - Guanylation of the N-terminus (with HBTU/HATU)- Deletion sequences from incomplete coupling- Use a slight deficit of the coupling reagent relative to the carboxylic acid.[10]- Ensure coupling reactions go to completion using monitoring tests.

Characterization of the Final Peptide

Confirming the successful and correct incorporation of the 2-(Pyridin-4-ylmethyl)piperazine moiety is a critical final step. A multi-pronged analytical approach is required for full characterization.[12][13][14]

characterization_workflow cluster_0 Analysis Crude Crude Peptide Purification Purification (Prep-HPLC) Crude->Purification Pure Pure Peptide Purification->Pure Analysis Characterization HPLC Purity Check (Analytical HPLC) Analysis->HPLC MS Identity Check (LC-MS / MALDI-TOF) Analysis->MS NMR Structural Proof (2D NMR) Analysis->NMR

Analytical workflow for peptide characterization.
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of the crude and purified peptide.[12][15] The presence of a single major peak indicates high purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry is essential to confirm the molecular weight of the final peptide.[12][14] The observed mass should match the calculated theoretical mass for the peptide containing the 2-(Pyridin-4-ylmethyl)piperazine modification.

  • Tandem Mass Spectrometry (MS/MS): For unambiguous confirmation, MS/MS fragmentation can be used to sequence the peptide and confirm that the mass modification corresponds to the correct position in the sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive structural proof, 1D (¹H) and 2D (e.g., COSY, HSQC) NMR spectroscopy can be employed. Specific proton signals corresponding to the pyridyl and piperazine rings will confirm the incorporation and integrity of the building block.

Conclusion

2-(Pyridin-4-ylmethyl)piperazine is a powerful building block that offers synthetic chemists and drug designers a strategic tool to introduce valuable structural and physicochemical features into peptides. While its nature as a sterically hindered secondary amine presents a synthetic challenge, this can be reliably overcome through the use of potent coupling reagents like HATU or DEPBT and carefully optimized reaction protocols. The methodologies and insights provided in this guide equip researchers with the necessary knowledge to successfully incorporate this versatile scaffold, paving the way for the development of novel peptide-based therapeutics with enhanced properties.

References

  • Synthesis of Piperazinyl Peptide Conjugates Containing Smaller Peptide Molecules as a Promising Avenue for the Development of New Antimicrobial Agents. (n.d.). Asian Journal of Chemistry. [Link]

  • Packman, L. C. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]

  • Fumagalli, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Qiao, X., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar. [Link]

  • Gentilucci, L., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

  • Katritzky, A. R., et al. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Fumagalli, G., et al. (2025, October 12). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ResearchGate. [Link]

  • Fumagalli, G., et al. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed. [Link]

  • Agranat, I., et al. (2023, August 31). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI. [Link]

  • Van der Keur, K., et al. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

  • Guzmán, F., et al. (2022). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit. [Link]

  • Burlina, F., et al. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]

  • Kumar, S., & Singh, A. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Kumar, V., & Singh, S. K. (2025, February 8). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Molecules. [Link]

  • Denton, E. (2023, February 7). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Biotage. [Link]

  • Analytical Considerations for Characterization of Generic Peptide Product: A Regulatory Insight. (n.d.). ResearchGate. [Link]

  • Khan, I., et al. (2024, March 13). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). ResearchGate. [Link]

  • Effective Structural Characterization Strategies for Peptides. (n.d.). BioPharmaSpec. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. [Link]

Sources

Application

Scalable Manufacturing of 2-(Pyridin-4-ylmethyl)piperazine: A Detailed Guide for Pharmaceutical and Chemical Development

Introduction: The Significance of 2-(Pyridin-4-ylmethyl)piperazine in Modern Drug Discovery 2-(Pyridin-4-ylmethyl)piperazine is a critical heterocyclic building block in the synthesis of a wide array of pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(Pyridin-4-ylmethyl)piperazine in Modern Drug Discovery

2-(Pyridin-4-ylmethyl)piperazine is a critical heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. Its unique structural motif, featuring both a piperazine and a pyridine ring, imparts favorable physicochemical properties, such as improved solubility and the ability to engage in multiple binding interactions with biological targets. Consequently, this scaffold is a recurring feature in numerous drug candidates across various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases. The increasing demand for this intermediate necessitates the development of robust, efficient, and scalable manufacturing processes to ensure a consistent and cost-effective supply for preclinical and clinical development, as well as commercial production.

This comprehensive guide provides a detailed overview of a scalable synthetic route to 2-(Pyridin-4-ylmethyl)piperazine, focusing on practical, field-proven protocols and the underlying chemical principles. We will delve into the strategic considerations for process optimization, purification strategies suitable for large-scale production, and critical safety measures.

Strategic Approach to Scalable Synthesis

The industrial production of 2-(Pyridin-4-ylmethyl)piperazine hinges on a synthetic strategy that prioritizes cost-effectiveness, high throughput, and process safety. The most common and scalable approach involves the direct alkylation of piperazine with a suitable 4-pyridylmethyl electrophile. This method is favored for its atom economy and the ready availability of starting materials.

A prevalent and efficient method involves the reaction of a piperazine with a 4-halomethylpyridine, such as 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine. This nucleophilic substitution reaction provides a direct and high-yielding route to the desired product.

Visualizing the Synthetic Workflow

The following diagram illustrates the primary scalable synthetic route for 2-(Pyridin-4-ylmethyl)piperazine.

Scalable Synthesis of 2-(Pyridin-4-ylmethyl)piperazine Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction Chloromethylpyridine 4-(Chloromethyl)pyridine Hydrochloride Chloromethylpyridine->Reaction Base Base (e.g., K2CO3, Na2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile, Ethanol) Solvent->Reaction Crude_Product Crude 2-(Pyridin-4-ylmethyl)piperazine Reaction->Crude_Product High Yield Workup Aqueous Work-up & Extraction Crude_Product->Workup Purification Purification Final_Product Pure 2-(Pyridin-4-ylmethyl)piperazine Purification->Final_Product High Purity Workup->Purification

Caption: General workflow for the scalable synthesis of 2-(Pyridin-4-ylmethyl)piperazine.

Detailed Manufacturing Protocol

This section outlines a step-by-step protocol for the synthesis of 2-(Pyridin-4-ylmethyl)piperazine, optimized for scalability and reproducibility.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Quantity (molar eq.)Notes
Piperazine (anhydrous)110-85-086.143.0Use of excess piperazine helps to minimize di-alkylation.
4-(Chloromethyl)pyridine Hydrochloride1822-51-1164.041.0A stable and commercially available starting material.
Potassium Carbonate (K₂CO₃)584-08-7138.212.5An inorganic base to neutralize the HCl salt and the HCl formed during the reaction.
Acetonitrile (ACN)75-05-841.05-A suitable polar aprotic solvent for this reaction.
Dichloromethane (DCM)75-09-284.93-For extraction.
Brine (Saturated NaCl solution)---For washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-For drying the organic layer.
Experimental Procedure

Step 1: Reaction Setup

  • To a clean and dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add anhydrous piperazine (3.0 eq.) and acetonitrile.

  • Stir the mixture at room temperature until the piperazine is fully dissolved.

  • Add potassium carbonate (2.5 eq.) to the solution. The resulting suspension should be stirred vigorously.

Causality: The use of anhydrous piperazine and a dry solvent is crucial to prevent unwanted side reactions with water. The large excess of piperazine serves a dual purpose: it acts as a nucleophile and a base, and it statistically favors the mono-alkylation product over the di-substituted byproduct. Potassium carbonate is a cost-effective and moderately strong base that effectively neutralizes the hydrochloride salt of the starting material and the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Step 2: Reagent Addition and Reaction

  • In a separate vessel, dissolve 4-(chloromethyl)pyridine hydrochloride (1.0 eq.) in a minimal amount of acetonitrile.

  • Slowly add the 4-(chloromethyl)pyridine solution to the piperazine suspension at room temperature over a period of 1-2 hours. An exotherm may be observed; maintain the internal temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-82°C for acetonitrile) and maintain for 4-6 hours.

  • Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

Causality: The slow addition of the electrophile helps to control the reaction exotherm and maintain a high effective concentration of piperazine relative to the alkylating agent, further minimizing the formation of the di-substituted impurity. Refluxing the reaction mixture provides the necessary activation energy to ensure a reasonable reaction rate and drive the reaction to completion.

Step 3: Work-up and Extraction

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • To the resulting residue, add water and dichloromethane (DCM). Stir vigorously for 15-20 minutes.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality: The filtration step removes the bulk of the inorganic byproducts. The subsequent aqueous work-up and extraction with an organic solvent like DCM effectively separates the desired product from the excess piperazine and any remaining water-soluble impurities. Washing with brine helps to remove any residual water from the organic phase.

Purification Protocol

For many applications, the crude product may be of sufficient purity. However, for pharmaceutical applications requiring high purity, further purification is necessary.

Method 1: Fractional Distillation

Fractional distillation under reduced pressure is a highly effective and scalable method for purifying 2-(Pyridin-4-ylmethyl)piperazine, especially for removing impurities with different boiling points.[1]

  • Set up a fractional distillation apparatus with a vacuum pump and a Vigreux column.

  • Heat the crude product under reduced pressure.

  • Collect the fraction that distills at the appropriate boiling point for 2-(Pyridin-4-ylmethyl)piperazine.

Method 2: Crystallization as a Salt

Formation of a salt, such as the dihydrochloride or diacetate, followed by recrystallization is an excellent method for achieving high purity.[1]

  • Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol).

  • Slowly add a stoichiometric amount of a concentrated acid (e.g., hydrochloric acid, acetic acid).

  • The salt will precipitate out of the solution. Cool the mixture to ensure complete precipitation.[1]

  • Isolate the crystalline salt by filtration and wash with a cold solvent.[1]

  • The pure free base can be regenerated by treating the salt with a base (e.g., NaOH, NaHCO₃) and extracting with an organic solvent.

Quality Control and Analytical Methods

To ensure the quality and purity of the final product, a battery of analytical tests should be performed.

Analytical TechniquePurpose
HPLC (High-Performance Liquid Chromatography) To determine the purity of the product and quantify any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing a modifier like trifluoroacetic acid (TFA) or formic acid can be used to achieve good peak shape for this basic compound.[1]
GC-MS (Gas Chromatography-Mass Spectrometry) To identify and quantify volatile impurities and confirm the molecular weight of the product.
¹H NMR (Proton Nuclear Magnetic Resonance) To confirm the structure of the compound and identify any structural isomers or impurities.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) To further confirm the structure and the carbon framework of the molecule.
FT-IR (Fourier-Transform Infrared Spectroscopy) To identify the functional groups present in the molecule.
Melting Point To assess the purity of the solid product.

Safety Considerations in a Manufacturing Environment

The scalable manufacturing of any chemical intermediate requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][3] For large-scale operations, respiratory protection may be necessary.[2]

  • Ventilation: All operations should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][3]

  • Handling of Reagents:

    • Piperazine: Can cause skin and eye burns and may cause sensitization by inhalation and skin contact.[3][4] Handle with care and avoid generating dust.[3]

    • 4-(Chloromethyl)pyridine Hydrochloride: Is a corrosive solid. Avoid contact with skin and eyes.

    • Solvents: Acetonitrile and dichloromethane are flammable and/or toxic. Handle in a well-ventilated area away from ignition sources.[2]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[2][4]

Conclusion

The scalable manufacturing of 2-(Pyridin-4-ylmethyl)piperazine is a well-established process that relies on a straightforward nucleophilic substitution reaction. By carefully controlling reaction parameters, implementing an efficient work-up and purification strategy, and adhering to strict safety guidelines, high-purity material can be consistently produced to meet the demands of the pharmaceutical industry. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of this important chemical intermediate.

References

  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method for the synthesis of tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506–7511. [Link]

  • CPAchem. (2022, May 18). Safety data sheet: Piperazine. Retrieved from [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-(Pyridin-4-ylmethyl)piperazine Derivatives

Executive Summary The 2-substituted piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in GPCR ligands, antiretrovirals (e.g., Indinavir), and kinase inhibitors. Speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-substituted piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in GPCR ligands, antiretrovirals (e.g., Indinavir), and kinase inhibitors. Specifically, 2-(pyridin-4-ylmethyl)piperazine incorporates a basic pyridine side chain capable of engaging in hydrogen bonding and


-stacking interactions within binding pockets.[1]

Traditional synthesis of this scaffold via the reduction of pyrazines or conventional peptide cyclization is often plagued by racemization, long reaction times (24–48 h), and harsh conditions. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that utilizes a Diketopiperazine (DKP) intermediate strategy.[1] This route offers superior regiocontrol and stereochemical retention, reducing total synthesis time from days to hours.

Strategic Route Analysis

To synthesize 2-(pyridin-4-ylmethyl)piperazine with high fidelity, we avoid direct C-H functionalization of piperazine (which suffers from poor regioselectivity).[1] Instead, we employ a de novo ring construction strategy derived from amino acids.

The Pathway[1][2][3][4][5][6]
  • Precursor Selection: 3-(Pyridin-4-yl)-L-alanine (a non-natural amino acid) provides the pre-installed pyridine side chain.[1]

  • Microwave Cyclization: Rapid thermal condensation of the dipeptide intermediate forms the 2,5-diketopiperazine (DKP) ring.[1] Microwave irradiation is critical here to overcome the high activation energy of cyclization while minimizing epimerization.

  • Global Reduction: The DKP is reduced to the final piperazine.

Mechanistic Workflow

The following diagram illustrates the critical path and decision points for this synthesis.

G cluster_mw Microwave Advantage Zone Start Reagents: 3-(4-Pyridyl)alanine + Glycine Ester Coupling Step 1: Peptide Coupling (Standard EDC/HOBt) Start->Coupling Amide Bond Formation MW_Cyclization Step 2: MW Cyclization (160°C, Water/EtOH) Target: DKP Intermediate Coupling->MW_Cyclization N-Boc Deprotection & Cyclization Reduction Step 3: Reduction (BH3·THF or LiAlH4) MW_Cyclization->Reduction Carbonyl Removal Product Target: 2-(Pyridin-4-ylmethyl)piperazine Reduction->Product Workup & SCX

Figure 1: Synthetic workflow for the construction of the 2-substituted piperazine scaffold via DKP intermediate.

Experimental Protocols

Protocol A: Microwave-Assisted Cyclization to Diketopiperazine

This step leverages the "superheating" effect of microwave irradiation to drive the intramolecular cyclization of the dipeptide ester.[1] Water is used as a pseudo-green solvent, acting as a high-dielectric medium (high


) for efficient energy transfer.

Reagents:

  • Dipeptide precursor: N-Boc-3-(pyridin-4-yl)-L-alanyl-glycine methyl ester (1.0 equiv)[1]

  • Solvent: Deionized Water (or H2O/iPrOH 4:1 for solubility)[1]

  • Vessel: 10 mL Borosilicate Glass Microwave Vial (Pressure rated to 30 bar)

Procedure:

  • Loading: Charge the microwave vial with the dipeptide precursor (0.5 mmol) and water (4 mL).

  • Sealing: Crimp the vial with a PTFE/Silicone septum cap.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

  • Parameters:

    • Temperature: 160 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 25 bar

    • Stirring: High (600 rpm)

    • Power: Dynamic (Max 200 W)[1]

  • Workup: Cool to room temperature (compressed air cooling). The diketopiperazine (DKP) often precipitates as a white/off-white solid.[1] Filter and wash with cold ether. If no precipitate forms, concentrate in vacuo.

Mechanism & Insight: Conventional cyclization requires refluxing in toluene/butanol for 12–24 hours, often leading to racemization of the chiral center. The microwave protocol utilizes water's high dielectric loss to reach 160°C instantly. At this temperature, the N-Boc group becomes thermally labile (or can be removed in-situ if water is slightly acidic), and the amine attacks the methyl ester intramolecularly.[1] The short reaction time (15 mins) kinetically favors ring closure over epimerization [1, 2].

Protocol B: Reduction of DKP to Piperazine

While microwave-assisted reduction with metal hydrides (LiAlH4) is possible, it poses significant safety risks due to hydrogen evolution and pressure spikes. We recommend a modified Borane-THF reduction which can be gently accelerated or performed under standard reflux, followed by a microwave-assisted workup.[1]

Reagents:

  • Intermediate: 3-(Pyridin-4-ylmethyl)piperazine-2,5-dione (from Protocol A)[1]

  • Reducing Agent: Borane-THF complex (1.0 M solution, 6.0 equiv)[1]

  • Quench: Methanol, conc. HCl

Procedure:

  • Reduction: Dissolve the DKP in anhydrous THF under Nitrogen. Add BH3[1]·THF dropwise. Reflux for 4 hours (or MW heat at 70°C for 45 mins with extreme caution and open-vessel/reflux condenser setup).

  • MW-Assisted Acid Hydrolysis (The "Workup Accelerator"):

    • After reduction, quench excess borane with MeOH.

    • Concentrate to dryness.

    • Add 6M HCl (5 mL).

    • Microwave: Heat to 100°C for 10 minutes. (This step breaks the stable boron-amine complexes that plague piperazine synthesis).[1]

  • Isolation: Basify with NaOH to pH > 12. Extract with DCM (3x).

  • Purification: Pass the organic layer through an SCX-2 (Strong Cation Exchange) cartridge.[1]

    • Wash: MeOH (removes neutrals).

    • Elute: 2M NH3 in MeOH (releases the piperazine product).

Results & Data Interpretation

Expected Yields & Comparison
ParameterConventional Thermal MethodMicrowave-Assisted Protocol
Cyclization Time 18–24 Hours10–20 Minutes
Cyclization Solvent Toluene/Butanol (Toxic)Water/Isopropanol (Green)
DKP Yield 65–75%85–92%
Stereoretention (ee%) < 80% (Significant Racemization)> 95% (High Fidelity)
Analytical Validation[1]
  • 1H NMR (DMSO-d6): Look for the disappearance of amide protons (approx. 8.0 ppm) from the DKP and the appearance of the piperazine ring multiplet signals between 2.5–3.5 ppm. The pyridine ring protons will appear as two doublets (AA'BB' system) around 7.3 and 8.5 ppm.

  • LC-MS: Expect a dominant peak at [M+H]+ corresponding to the molecular weight of the target (approx.[1] 177.12 for the free base).

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization.

    • Cause: Temperature too low or insufficient pressure.

    • Fix: Increase MW temperature to 170°C. Ensure the vessel is sealed to allow autogenic pressure buildup (water can reach ~15 bar at this temp).

  • Issue: Pyridine N-Oxidation.

    • Cause: Presence of atmospheric oxygen at high temperatures.

    • Fix: Purge the microwave vial with Argon/Nitrogen before crimping.

  • Issue: Solubility during Reduction.

    • Cause: DKPs are highly crystalline and insoluble in THF.

    • Fix: Use a Soxhlet-type extraction approach or switch to LiAlH4 in Dioxane (higher boiling point) if using conventional heating.[1]

References

  • Gong, Y. D., et al. (2020).[2] "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules, 25(9), 2187.

  • López-Cobeñas, A., et al. (2005).[3] "Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions." Synthesis, 2005(19), 3412–3422.[3]

  • Palacios, F., et al. (2009). "Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media." Molecules, 14(7), 2458-2465.

  • Rossiter, S. (2004). "Microwave-assisted synthesis of piperazine-2,5-diones." Tetrahedron Letters, 45(15), 3055-3058.

Sources

Application

Application Note: Advanced Formulation Strategies for 2-(Pyridin-4-ylmethyl)piperazine Derivatives

Executive Summary The 2-(Pyridin-4-ylmethyl)piperazine moiety represents a critical pharmacophore in modern medicinal chemistry, most notably serving as the structural backbone for Delamanid (OPC-67683) , a nitro-dihydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(Pyridin-4-ylmethyl)piperazine moiety represents a critical pharmacophore in modern medicinal chemistry, most notably serving as the structural backbone for Delamanid (OPC-67683) , a nitro-dihydro-imidazooxazole derivative used in treating Multi-Drug Resistant Tuberculosis (MDR-TB).[1]

Molecules containing this scaffold typically exhibit BCS Class II or IV characteristics: high permeability but extremely low aqueous solubility due to significant lipophilicity (LogP > 3.[1]0) and strong crystal lattice energy.[1] Furthermore, the secondary amine of the piperazine ring presents stability challenges regarding oxidation and discoloration.

This guide provides field-proven protocols to overcome these barriers, focusing on Amorphous Solid Dispersions (ASDs) and Salt-Assisted Stabilization techniques.[1]

Physicochemical Profiling & Pre-formulation

Before initiating formulation, the specific behavior of the piperazine-pyridine dyad must be understood.

Structural Implications[1]
  • Basicity: The piperazine nitrogen is moderately basic (pKa ~8.0–9.0), while the pyridine nitrogen is weakly basic (pKa ~5.2). This allows for salt formation, but the free base is prone to disproportionation in solid states.

  • Lipophilicity: The aromatic pyridine ring contributes to high

    
    -
    
    
    
    stacking interactions, driving crystallization and reducing solubility.
  • Chemical Instability: The secondary amine is susceptible to N-oxidation and Maillard reactions if reducing sugars (e.g., lactose) are used as fillers.

Pre-formulation Checklist
ParameterMethodTarget/Observation
Solubility (Aq) Shake-flask (24h)Expect < 1

g/mL (Practically Insoluble)
LogP Octanol/Water partitionTypically > 4.0
pKa Potentiometric TitrationDetermine ionization for salt selection
Hygroscopicity DVS (Dynamic Vapor Sorption)Critical for amorphous stability

Formulation Strategy 1: Amorphous Solid Dispersion (ASD) via Spray Drying

The most effective method for this moiety is converting the crystalline API into an amorphous state stabilized by a polymer. HPMC-AS (Hypromellose Acetate Succinate) is the polymer of choice due to its amphiphilic nature and pH-dependent solubility, which protects the drug in the stomach and releases it in the upper intestine.

Excipient Selection
  • Primary Polymer: HPMC-AS (Grade LF or MF) or HPMCP (HP-55).[1]

  • Surfactant (Optional): D-alpha-Tocopheryl polyethylene glycol 1000 succinate (TPGS) or Sodium Lauryl Sulfate (SLS) to improve wettability.[1]

  • Solvent System: Dichloromethane (DCM) and Methanol (MeOH) are required to co-dissolve the highly lipophilic API and the polymer.

Protocol: Spray Drying Manufacturing

Objective: Produce a homogeneous amorphous powder with a Tg > 50°C.

Materials:

  • API (Delamanid derivative)[1]

  • HPMC-AS-LF[1]

  • Solvent: DCM:MeOH (80:20 v/v)[1]

Step-by-Step Procedure:

  • Feed Preparation:

    • Dissolve API in DCM/MeOH mixture to achieve a 5% w/w solids concentration.

    • Add HPMC-AS-LF under magnetic stirring.[1] Ensure complete dissolution (clear amber solution).

    • Ratio: Target a 1:2 or 1:3 ratio (Drug:Polymer).[1] High polymer load prevents recrystallization.[1]

  • Spray Drying (Lab Scale - e.g., Buchi B-290):

    • Inlet Temperature: 85°C – 95°C (Solvent boiling points are low, but rapid evaporation is needed).

    • Outlet Temperature: Maintain between 45°C – 55°C. Critical: If outlet > Tg of the mixture, the powder will be sticky.

    • Aspirator: 100% (Max airflow).[1]

    • Pump Rate: 20-30% (Adjust to maintain outlet temp).

  • Secondary Drying:

    • Collect powder from the cyclone.

    • Vacuum dry at 40°C for 24 hours to remove residual DCM (ICH limit: 600 ppm).[1]

Process Visualization (DOT Diagram)

SprayDryingProcess API Crystalline API (Piperazine Derivative) FeedSol Feed Solution (Homogeneous) API->FeedSol Polymer Polymer (HPMC-AS) Polymer->FeedSol Solvent Solvent System (DCM:MeOH 80:20) Solvent->FeedSol Atomizer Atomization (Nozzle) FeedSol->Atomizer Pump Chamber Drying Chamber (Inlet: 90°C) Atomizer->Chamber Rapid Evaporation Cyclone Cyclone Separation Chamber->Cyclone Dry Particles ASD Amorphous Solid Dispersion (Powder) Cyclone->ASD Collection

Caption: Workflow for converting crystalline 2-(Pyridin-4-ylmethyl)piperazine derivatives into stable Amorphous Solid Dispersions.

Formulation Strategy 2: Salt-Assisted Stabilization

Recent studies on Delamanid analogs suggest that while the free base is commonly used, in-situ salt formation within the ASD matrix can significantly improve physical stability (preventing crystallization) and dissolution rate.

Salt Selection Protocol

The piperazine nitrogen is the target. Sulfonic acids are preferred due to their high acidity and ability to form stable lattices.

  • Recommended Counter-ions: p-Toluenesulfonic acid (Tosylate), Methanesulfonic acid (Mesylate).[1]

  • Avoid: Hydrochloric acid (volatile, risk of corrosion in spray dryers).

Manufacturing Modification

Modify the Feed Preparation step in Section 3.2:

  • Dissolve the API in the solvent.

  • Add the sulfonic acid (1:1 molar equivalent) to the solution before adding the polymer.

  • Allow to stir for 30 minutes to ensure salt formation in solution.

  • Add HPMC-AS and proceed to spray dry.[1]

Why this works: The ionic interaction between the piperazine and the sulfonate raises the Glass Transition Temperature (Tg) of the system, reducing molecular mobility and preventing recrystallization during storage.

Analytical Validation Protocols

Biorelevant Dissolution Testing

Standard USP buffers often fail to discriminate for these highly insoluble compounds.[1] A surfactant-mediated media is required.[1]

Protocol:

  • Apparatus: USP Type II (Paddle).[1][2]

  • Speed: 75 RPM.[1]

  • Media: 900 mL HEPES Buffer (pH 7.0) + 3.0% w/w Tween 80.

    • Note: The high Tween concentration is necessary to maintain sink conditions for Delamanid-like molecules.[1]

  • Temperature: 37 ± 0.5°C.[1][2]

  • Sampling: 15, 30, 45, 60, 120 min. Filter through 0.45

    
    m PVDF.[1]
    
Solid State Characterization

You must confirm the amorphous nature immediately after manufacture and during stability testing (40°C/75% RH).

  • X-Ray Powder Diffraction (XRPD):

    • Pass Criteria: Absence of sharp Bragg peaks; presence of a broad "amorphous halo."

  • Modulated DSC (mDSC):

    • Pass Criteria: Single glass transition event (Tg). Absence of melting endotherms.[1]

    • Target Tg: Should be at least 20°C above storage temperature (i.e., >60°C).

Dissolution Logic Diagram (DOT)

DissolutionLogic Start Dissolution Test (HEPES + Tween 80) Sample Sample Aliquot Start->Sample Filter Filtration (0.45 µm) Sample->Filter HPLC HPLC Analysis Filter->HPLC Decision Release > 80% in 60 min? HPLC->Decision Pass Pass: Bioavailability Likely Decision->Pass Yes Fail Fail: Crystallinity or Poor Wetting Decision->Fail No

Caption: Decision logic for validating the dissolution performance of the formulated ASD.

References

  • Purohit, H. S., et al. (2022). "Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication." European Journal of Pharmaceutics and Biopharmaceutics.

  • Otsuka Pharmaceutical Co., Ltd. (2010). "Pharmaceutical composition containing 2,3-dihydro-6-nitroimidazo[2,1-b]oxazole derivative."[1] U.S. Patent 7,763,278.

  • Patil, S. M., et al. (2023).[3] "Solubility Enhancement and Inhalation Delivery of Cyclodextrin-Based Inclusion Complex of Delamanid." AAPS PharmSciTech.[1]

  • Price, D. J., et al. (2019). "Approaches to overcome the solubility issues of Delamanid." Journal of Pharmaceutical Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 2-(Pyridin-4-ylmethyl)piperazine in organic solvents

Technical Support Center: Solubilization Strategies for 2-(Pyridin-4-ylmethyl)piperazine Molecule: 2-(Pyridin-4-ylmethyl)piperazine Chemical Class: Heterocyclic Polyamine / Pyridine-Piperazine Hybrid Primary Challenge: H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for 2-(Pyridin-4-ylmethyl)piperazine

  • Molecule: 2-(Pyridin-4-ylmethyl)piperazine

  • Chemical Class: Heterocyclic Polyamine / Pyridine-Piperazine Hybrid

  • Primary Challenge: High polarity and pH-dependent solubility profile.

Module 1: Molecular Analysis & Solubility Physics

To solve solubility issues, you must first understand the state of your material. This molecule contains three basic nitrogen atoms, creating a "solubility switch" controlled by protonation.

The Polarity Trap:

  • Piperazine Ring: Contains a secondary amine (

    
    ) and a tertiary amine (
    
    
    
    ).
  • Pyridine Ring: Contains an aromatic nitrogen (

    
    ).
    
  • Net Result: This molecule is highly polar and capable of multiple hydrogen bonding interactions.

Critical Diagnostic: Is your material the Free Base or a Salt (e.g., HCl, TFA)?

  • Salt Forms: Highly soluble in water/DMSO; insoluble in DCM, Et₂O, THF.

  • Free Base: Moderate solubility in DCM/THF; insoluble in Hexane/Water (at basic pH).

Module 2: Solvent Compatibility Matrix

Data derived from structure-activity relationships (SAR) of piperazine/pyridine analogs [1, 2].

Solvent ClassSolvent ExampleSolubility (Free Base)Solubility (Salt Form)Recommendation
Chlorinated Dichloromethane (DCM)ModerateInsoluble Primary Choice. Use with 5-10% MeOH for stability.
Protic Polar Methanol / EthanolHigh HighExcellent for transfers; avoid if reaction is water-sensitive.
Aprotic Polar DMSO / DMFHigh High Use for SNAr or coupling reactions. Hard to remove.
Ethereal THF / 1,4-DioxaneLow-ModerateInsolublePoor choice for dissolving solids; okay as reaction medium if pre-dissolved.
Hydrocarbon Hexane / TolueneInsoluble Insoluble Use only as an antisolvent to precipitate the product.
Esters Ethyl AcetateLowInsolubleInefficient for dissolution; good for extraction if product is free-based.

Module 3: Troubleshooting Protocols

Issue #1: "The solid won't dissolve in DCM or Ethyl Acetate."

Root Cause: You are likely working with a salt form (HCl) or the lattice energy of the crystalline free base is too high for pure non-polar solvents.

Protocol A: The "Polarity Bridge" Method Pure DCM is often too non-polar to break the intermolecular H-bonds of the piperazine ring.

  • Base Solvent: Start with Dichloromethane (DCM).

  • The Bridge: Add Methanol (MeOH) dropwise.

  • Ratio: Target a 9:1 to 95:5 (DCM:MeOH) ratio.

    • Mechanism:[1][2] Methanol acts as a hydrogen-bond donor/acceptor, disrupting the crystal lattice, while DCM solvates the lipophilic pyridine/linker segments [3].

Protocol B: In-Situ Free Basing (Biphasic) If the material is a salt, you must break the ionic bond to dissolve it in organics.

  • Suspend the solid in DCM.

  • Add an equal volume of 1M NaOH or Saturated NaHCO₃ .

  • Stir vigorously for 15 minutes.

  • Separate the organic layer.

  • Extract the aqueous layer 2x with DCM/MeOH (9:1).

  • Dry organics over Na₂SO₄.

Issue #2: "The product oils out during purification/workup."

Root Cause: Piperazine derivatives are notorious for "oiling out" (forming a second liquid phase) rather than crystallizing, especially when impurities are present.

Protocol C: Acid-Base Purification (The "Switch" Technique) This method exploits the pH-sensitivity of the piperazine nitrogens to purify without chromatography.

PurificationWorkflow Start Crude Mixture (Oil/Solid) Acidify Dissolve in dilute HCl (pH ~2) Impurities stay organic Start->Acidify Protonation Wash Wash with EtOAc/Ether (Discard Organic Layer) Acidify->Wash Remove non-basics Basify Basify Aqueous Layer (pH > 12) with NaOH Wash->Basify Aqueous phase only Extract Extract into DCM/MeOH (9:1) Basify->Extract Deprotonation Final Pure Free Base Extract->Final Evaporation

Figure 1: Acid-Base "Switch" Purification Workflow. This separates the piperazine from non-basic impurities.[2][3]

Module 4: Reaction-Specific FAQs

Q: I am performing an Amide Coupling (HATU/EDC). Which solvent should I use? A: Do not use DCM alone. The intermediate active ester may precipitate or react slowly due to poor solubility.

  • Recommendation: Use DMF or NMP . If you must use DCM, add a solubilizing base like DIPEA (Diisopropylethylamine) before adding the coupling agent. The DIPEA helps solubilize the piperazine by ensuring it stays in the free-base form.

Q: My product trails badly on Silica Gel (TLC/Column). A: The basic nitrogens interact with acidic silanols on the silica, causing "streaking."

  • Fix: Pre-treat your silica or mobile phase with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

  • Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1) is the "Gold Standard" for polar piperazines [4].

Q: Can I use Acetone? A: Caution. Primary and secondary amines (like the piperazine NH) can react with acetone to form imines/enamines over time. Avoid acetone for storage or prolonged reactions; use it only for quick cleaning.

Module 5: Decision Logic for Solvent Selection

Use this logic flow to determine the correct solvent system for your specific experimental stage.

SolventLogic Start Start: Select Solvent IsSalt Is it a Salt? (HCl/TFA) Reaction Intended Use? IsSalt->Reaction No (Free Base) SaltSolvents Water, DMSO, Methanol IsSalt->SaltSolvents Yes Synthesis DMF, DMSO, Toluene (if >100°C) Reaction->Synthesis Synthesis (High Temp) Workup DCM/MeOH (9:1) Reaction->Workup Extraction/Wash

Figure 2: Solvent Selection Decision Matrix based on chemical state and application.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard reference for polarity and solvent selection).
  • Byrne, F. P., et al. (2016).[5] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. Link

  • BenchChem Technical Support. (2025). Purification of Piperazine-Containing Compounds.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Functionalization of 2-(Pyridin-4-ylmethyl)piperazine

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(Pyridin-4-ylmethyl)piperazine. This molecule is a valuable scaffold in medicinal chemistry, but its f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(Pyridin-4-ylmethyl)piperazine. This molecule is a valuable scaffold in medicinal chemistry, but its functionalization can be challenging due to multiple reactive sites. This guide provides in-depth, troubleshooting-focused answers to common issues, explaining the chemical principles behind each recommendation to help you minimize side reactions and achieve your synthetic targets with high purity and yield.

Section 1: Understanding the Reactivity Landscape of 2-(Pyridin-4-ylmethyl)piperazine

Before troubleshooting, it is critical to understand the molecule's inherent reactivity. It contains three distinct nitrogen atoms, each with unique electronic and steric properties that dictate its behavior in chemical reactions.

Q1: What are the primary reactive sites on 2-(Pyridin-4-ylmethyl)piperazine, and what are their relative reactivities?

A1: The molecule has three nitrogen atoms that can potentially react with electrophiles: the two nitrogens of the piperazine ring (N1 and N4) and the nitrogen of the pyridine ring.

  • Piperazine N1 (endo-cyclic, adjacent to substituent): This is a secondary amine and is highly nucleophilic. However, its reactivity is sterically hindered by the adjacent pyridin-4-ylmethyl group at the C2 position.

  • Piperazine N4 (endo-cyclic, distal to substituent): This is also a secondary amine with nucleophilicity comparable to N1. Crucially, it is sterically unencumbered, making it the most accessible nitrogen for many reactions, particularly with bulky reagents.

  • Pyridine Nitrogen (aromatic): This nitrogen is significantly less nucleophilic than the piperazine nitrogens due to the sp² hybridization and delocalization of its lone pair within the aromatic system. While it typically does not react with common acylating or alkylating agents under standard conditions, it can be quaternized by highly reactive electrophiles (e.g., methyl iodide).

The primary challenge in functionalizing this molecule is controlling regioselectivity between the N1 and N4 positions, as their electronic properties are very similar.[1]

Caption: Key reactive nitrogen sites on the 2-(Pyridin-4-ylmethyl)piperazine scaffold.

Section 2: Troubleshooting Common Side Reactions

This section addresses the most frequent issues encountered during functionalization and provides actionable solutions based on chemical principles.

Issue 1: Over-reaction — Formation of N1,N4-Disubstituted Product

Q: I am attempting a mono-functionalization, but my LC-MS and NMR data show a significant amount of the di-substituted product. Why is this happening, and how can I prevent it?

A: This is the most common side reaction and occurs because once the first functional group is added (predominantly at N4), the remaining N1 nitrogen is still nucleophilic enough to react with any excess electrophile. The formation of symmetrical N,N'-disubstituted piperazines is often more complex due to the similar nucleophilicity of both nitrogen atoms.[1]

Causality: The root cause is a failure to control the reaction kinetics and stoichiometry. High concentrations of the electrophile, elevated temperatures, or long reaction times provide the energy and opportunity for the second, slower reaction at the hindered N1 site to occur.

Troubleshooting & Optimization Table

Possible Cause Underlying Principle Recommended Solution
Excess Electrophile Le Chatelier's principle drives the reaction towards completion, including the second substitution.Use a strict 1:1 or even 1:0.95 stoichiometry of piperazine to electrophile. This makes the piperazine the limiting reagent for the second addition.
Rapid Addition of Electrophile A high local concentration of the electrophile increases the probability of di-substitution.Add the electrophile dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump to maintain a low, steady concentration.
Elevated Temperature Higher temperatures provide the activation energy needed to overcome the steric barrier at the N1 position.Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to favor the kinetically preferred, less-hindered N4 reaction.
Prolonged Reaction Time Given enough time, even a slow reaction will proceed.Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed to an acceptable level.
Issue 2: Poor Regioselectivity — Mixture of N1 and N4 Isomers

Q: My analysis shows two distinct mono-substituted products. How can I selectively functionalize only the N1 or N4 position?

A: Achieving high regioselectivity is possible by either exploiting the inherent steric differences between N1 and N4 or by using a protecting group strategy for absolute control. The synthesis of unsymmetrical N,N'-disubstituted piperazines is challenging and often requires multi-step strategies to achieve selective functionalization.[1]

Strategy A: Exploiting Steric Hindrance for N4 Selectivity

The pyridin-4-ylmethyl group at C2 creates a sterically crowded environment around the N1 nitrogen. This can be used to your advantage. By using a bulky electrophile, you can make the reaction at N1 so slow that functionalization occurs almost exclusively at the more accessible N4 position.[2][3] This is a kinetic control strategy.

Strategy B: Protecting Group Strategy for Definitive Control

For complete and unambiguous regioselectivity, a protecting group strategy is the most robust method.[1][] The most common approach involves protecting one nitrogen with a group like tert-butoxycarbonyl (Boc), functionalizing the other, and then removing the protecting group. Since N4 is more accessible, it will typically be protected first.

G cluster_steric Strategy A: Steric Control cluster_pg Strategy B: Protecting Group start 2-(Pyridin-4-ylmethyl)piperazine steric_cond Add Bulky Electrophile (R-X) Low Temperature (0°C) 1:1 Stoichiometry start->steric_cond Fast, Less Selective pg_step1 1. Protect with Boc₂O start->pg_step1 Robust, High Selectivity steric_prod Selective N4-Product steric_cond->steric_prod pg_intermediate N4-Boc Protected Intermediate pg_step1->pg_intermediate pg_step2 2. Add Electrophile (R-X) pg_intermediate->pg_step2 pg_intermediate2 N4-Boc, N1-R Intermediate pg_step2->pg_intermediate2 pg_step3 3. Deprotect (e.g., TFA) pg_intermediate2->pg_step3 pg_prod Selective N1-Product pg_step3->pg_prod

Sources

Troubleshooting

Optimizing column chromatography conditions for pyridine-piperazine separation

Technical Support Center: Chromatography of Basic Heterocycles Subject: Optimization of Pyridine & Piperazine Separation Ticket ID: #PYR-PIP-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography of Basic Heterocycles Subject: Optimization of Pyridine & Piperazine Separation Ticket ID: #PYR-PIP-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Tailing" Trap

You are likely experiencing poor resolution due to the drastic basicity difference between Pyridine (pKa ~5.2) and Piperazine (pKa ~9.8).

While pyridine is moderately basic, piperazine is a strong secondary amine. On standard silica gel, piperazine undergoes ion-exchange interactions with acidic silanols (


), causing it to "streak" or adhere permanently to the column, while pyridine elutes relatively freely.

The Fix: You must suppress silanol activity. The standard protocol requires a Mobile Phase Modifier (Triethylamine or Ammonia) or a switch to a Basic Stationary Phase .

Diagnostic Decision Tree

Before altering your method, identify your specific failure mode using the logic flow below.

ChromatographyLogic Start START: Define Issue Tailing Problem: Broad/Tailing Peaks Start->Tailing Coelution Problem: Co-elution (No Separation) Start->Coelution Retention Problem: Piperazine Stuck on Column Start->Retention ModifierCheck Is Modifier (TEA/NH3) used? Tailing->ModifierCheck SolventCheck Is Solvent >10% MeOH? Coelution->SolventCheck Retention->ModifierCheck PhaseCheck Consider Stationary Phase Switch ModifierCheck->PhaseCheck Yes, still failing AddTEA Action: Add 1% TEA or Switch to 7N NH3 in MeOH ModifierCheck->AddTEA No SolventCheck->PhaseCheck No (Selectivity Issue) Gradient Action: Shallow Gradient (e.g., 0-5% MeOH) SolventCheck->Gradient Yes (Too Polar) BasicAlumina Action: Switch to Basic Alumina or Amine-Silica PhaseCheck->BasicAlumina

Figure 1: Decision matrix for troubleshooting basic amine separations.

Standard Operating Procedures (SOPs)

Protocol A: The "Blocked Silanol" Method (Standard Silica)

Best for: Standard flash chromatography when specialized columns are unavailable.

The Mechanism: Silica gel is slightly acidic (pH 5-6). Without a modifier, piperazine (


) becomes protonated (

) by silanols, sticking to the column. Adding Triethylamine (TEA) floods the column with a sacrificial base that blocks these sites.
ParameterConditionNotes
Stationary Phase Standard Flash Silica (40-63 µm)
Solvent A Dichloromethane (DCM)
Solvent B Methanol (MeOH) + Modifier Crucial Step
Modifier Options 1.[1] Triethylamine (TEA): 1% v/v in Solvent A & B.2. Ammonia: Use 7N

in MeOH (commercially available).
TEA is easier to prep;

is better for Mass Spec (volatile).
Gradient 0% to 10% B over 10-15 CV (Column Volumes)Pyridine usually elutes <5% MeOH; Piperazine ~8-10%.

Step-by-Step:

  • Pre-Conditioning: Flush the column with 2 CV of DCM + 1% TEA before loading the sample. This pre-coats the silica.[2]

  • Sample Loading: Dissolve sample in DCM. If insoluble, use "Dry Loading" (adsorb sample onto silica mixed with 1% TEA, evaporate solvent, and load powder).

  • Run: Execute gradient.

    • Warning: Do not use aqueous ammonium hydroxide (

      
      ) directly with DCM unless you have >10% MeOH, or you will form a biphasic mixture (water droplets) that ruins separation.
      
Protocol B: The "Basic Phase" Method (High Purity)

Best for: Sensitive compounds or when TEA contamination is unacceptable.

If Protocol A fails, switch the stationary phase. This eliminates the need for mobile phase modifiers.

  • Amine-Functionalized Silica (

    
    ): 
    
    • The silica surface is bonded with aminopropyl groups.[3]

    • Result: The surface is basic.[3] Piperazine is repelled rather than attracted, leading to sharp peaks.

    • Solvent: Hexane/Ethyl Acetate or DCM/MeOH (no TEA needed).

  • Basic Alumina:

    • Aluminum oxide (Basic grade).[4]

    • Result: Excellent for very basic piperazines that streak on all silica types.

Troubleshooting & FAQs

Q1: My piperazine peak is still broad even with 1% TEA. Why? A: You may be overloading the "buffering capacity" of the column.

  • Cause: The localized concentration of piperazine in the band is displacing the TEA.

  • Solution: Increase TEA to 2% or switch to 7N Methanolic Ammonia . Ammonia is a smaller molecule than TEA and can access/block the smaller micropores of the silica gel more effectively than the bulky triethylamine [1][3].

Q2: I see a "ghost peak" or baseline drift. A: This is likely the modifier itself or UV cutoff issues.

  • TEA: Absorbs UV strongly below 250nm. Set your detector to 254nm or higher.

  • Drift: If you only add TEA to Solvent B (MeOH) and not Solvent A (DCM), the baseline will rise as the gradient progresses. Always add the modifier to BOTH solvent bottles at the same concentration to maintain a flat baseline.

Q3: Pyridine and Piperazine are co-eluting. A: This is a selectivity issue, not a tailing issue.

  • The Fix: Change the solvent selectivity. Replace Methanol with Isopropanol (IPA) . IPA is less protic and has lower elution strength, which often widens the gap between the aromatic pyridine and the aliphatic piperazine.

Q4: Can I use Reverse Phase (C18) instead? A: Yes, and it is often superior for polar piperazines.

  • Condition: You must use a High pH Buffer .

    • Mobile Phase: Acetonitrile / Water + 0.1% Ammonium Bicarbonate (pH ~10).

    • Why: At pH 10, piperazine (pKa ~9.8) is largely uncharged (free base), allowing it to interact with the hydrophobic C18 chains. At acidic pH (standard HPLC), it would be fully ionized and elute immediately in the void volume [2].

Mechanistic Visualization

Understanding why the separation fails is key to fixing it.

SilanolBlocking cluster_0 With Modifier (TEA) Silanol Si-OH (Acidic Site) Piperazine Piperazine (Basic) Silanol->Piperazine Strong Ionic Bond (Tailing) Output Output Piperazine->Output Elutes Sharp TEA TEA (Modifier) TEA->Silanol Blocks Site (Sacrificial) TEA->Silanol

Figure 2: Competitive inhibition mechanism. TEA (Green) blocks the acidic silanol sites, preventing the Piperazine (Blue) from getting "stuck," allowing it to elute.

References

  • Teledyne ISCO. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from

  • Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • BenchChem. (2025).[5] Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from

  • Khalili, F., Henni, A., & East, A. L. (2009).[6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][7] Journal of Chemical & Engineering Data, 54(11), 2914-2917. Link

Sources

Optimization

Technical Support Center: Chiral Resolution of 2-(Pyridin-4-ylmethyl)piperazine

Ticket ID: #RES-2-PYR-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Subject: Resolution of Enantiomers for 2-(Pyridin-4-ylmethyl)piperazine Derivatives[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RES-2-PYR-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Subject: Resolution of Enantiomers for 2-(Pyridin-4-ylmethyl)piperazine Derivatives[1]

Executive Summary & Molecule Analysis

User Context: You are attempting to resolve the enantiomers of a 2-substituted piperazine. The Challenge: This molecule presents a "Double-Trouble" scenario for chiral resolution:

  • High Basicity/Polarity: It contains three basic nitrogen atoms (two in the piperazine ring, one in the pyridine). This leads to severe peak tailing on silica-based columns due to silanol interactions.

  • Solubility Mismatch: The free base is likely soluble in polar organic solvents (MeOH, DCM) but poorly soluble in non-polar hydrocarbons (Heptane/Hexane), complicating Normal Phase HPLC.[1]

Strategic Recommendation:

  • Primary Path (Analytical/Small Scale): Chiral SFC (Supercritical Fluid Chromatography) using immobilized polysaccharide columns with basic additives.[1]

  • Secondary Path (Process Scale >100g): Diastereomeric Salt Crystallization using Tartaric Acid derivatives.[1]

  • Fallback Path: Derivatization (N-Boc protection) to reduce polarity before separation.[1]

Method Selection Workflow

Before starting, determine your scale and available equipment. Use the decision tree below to select the correct protocol.

MethodSelection Start START: Define Scale & Goal ScaleCheck Scale of Separation? Start->ScaleCheck Analytical < 100 mg (Analytical/Library) ScaleCheck->Analytical Prep > 100 g (Process/Scale-up) ScaleCheck->Prep EquipCheck SFC Available? Analytical->EquipCheck CrystCheck Cost Sensitive? Prep->CrystCheck SFC_Yes Protocol A: Chiral SFC (High Speed, Low Solvent) EquipCheck->SFC_Yes Yes SFC_No Protocol B: Polar Organic HPLC (100% MeOH/ACN) EquipCheck->SFC_No No SaltRes Protocol C: Diastereomeric Salt Crystallization CrystCheck->SaltRes Yes (Low Cost) Deriv Protocol D: Boc-Protection + HPLC/SFC CrystCheck->Deriv No (Time Critical)

Figure 1: Decision matrix for selecting the optimal resolution strategy based on scale and equipment availability.

Protocol A: Chiral SFC (Recommended)[1]

SFC is superior for this molecule because the CO₂/Methanol mobile phase solvates the polar amine better than Hexane, and the high diffusivity improves peak shape.

Core System Setup
ParameterSetting
Column Phase Chiralpak IG or Chiralpak IC (Immobilized phases are crucial for solubility robustness).[1]
Mobile Phase A CO₂ (Supercritical)
Mobile Phase B Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPAmine).[1]
Gradient 10% to 50% B over 5 minutes (Screening).
Back Pressure 120–150 bar.
Temperature 35°C – 40°C.
Why this works:
  • The Additive: The 0.2% DEA is non-negotiable. It masks the residual silanols on the column and competes with the pyridine/piperazine nitrogens, sharpening the peaks.

  • The Column: The "Chlorinated" polysaccharide columns (IG/IC) often show better selectivity for heterocyclic amines compared to the standard OD/AD columns [1].

Protocol C: Classical Resolution (Crystallization)[1]

For scales larger than 100g, chromatography becomes expensive. Classical resolution via diastereomeric salt formation is the industry standard for 2-substituted piperazines.

Reagents Required
  • Resolving Agents: L-(+)-Tartaric Acid, D-(-)-Tartaric Acid, (S)-Mandelic Acid, Dibenzoyl-L-tartaric acid.[1]

  • Solvents: Ethanol (95%), Methanol, Water.[1]

Step-by-Step Procedure

Step 1: The Screen (Small Scale)

  • Dissolve 1 mmol of racemic 2-(pyridin-4-ylmethyl)piperazine in 5 mL of Ethanol.

  • Add 0.5 mmol (0.5 eq) of Resolving Agent (e.g., L-Tartaric Acid) dissolved in minimal warm Ethanol. Note: We use 0.5 eq to form the "hemi-salt" or to selectively precipitate one enantiomer.

  • Heat to reflux until clear.

  • Cool slowly to Room Temperature (RT), then to 4°C.

  • Check for precipitate. If solid forms, filter and check optical purity (via Chiral HPLC from Protocol A).

Step 2: Optimization (The "Pope Peachy" Method) If L-Tartaric acid yields a salt but low ee% (e.g., 60% ee), recrystallize the salt in Ethanol/Water (9:1) .[1] Water is often required to break the crystal lattice of the more soluble diastereomer [2].

Step 3: Free Basing

  • Suspend the chiral salt in DCM.

  • Add 1M NaOH (aq) and stir vigorously.

  • Separate organic layer, dry over Na₂SO₄, and concentrate.[2][3]

Troubleshooting Guide (FAQ)

Issue 1: "My peaks are extremely broad and tailing in HPLC."

Diagnosis: The basic pyridine and piperazine nitrogens are interacting with the silica support. Fix:

  • Increase Additive: Bump DEA/TEA concentration to 0.1% or even 0.2%.

  • Switch Mode: If using Normal Phase (Hexane/EtOH), switch to Polar Organic Mode (100% Acetonitrile or Methanol with 0.1% DEA).[1] This mode is often more effective for polar amines and uses the same columns (AD-H, OD-H) [3].[1]

Issue 2: "I cannot get baseline separation on any column."

Diagnosis: The conformational flexibility of the "4-ylmethyl" linker might be reducing chiral recognition. Fix:

  • Derivatize: Protect the secondary amine (N1) with a Boc group. This removes one H-bond donor and adds bulk, often drastically improving separation on Chiralpak AD or OD columns.

    • Reaction: Racemate + Boc₂O (1 eq) + TEA in DCM

      
       N-Boc-product.[1]
      
    • Resolve: Separate the N-Boc enantiomers.[4]

    • Deprotect: TFA/DCM to recover the pure amine.

Issue 3: "The salt resolution failed; no crystals formed."

Diagnosis: The salt is too soluble in Ethanol. Fix:

  • Change Solvent: Try Isopropanol (IPA) or Acetone.[1]

  • Change Acid: Switch from Tartaric acid to Di-p-toluoyl-L-tartaric acid (DTTA) . The aromatic rings in DTTA provide

    
     stacking with the pyridine ring of your molecule, often facilitating crystallization [4].
    

Logic of Troubleshooting (Visualized)

Use this flow to diagnose poor separations in real-time.

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing NoRes No Separation Problem->NoRes AddBase Increase DEA/TEA to 0.2% Tailing->AddBase Screen Screen Chlorinated Columns (IG/IC) NoRes->Screen PolarMode Switch to 100% Polar Organic Mode AddBase->PolarMode If fails Deriv Derivatize (N-Boc) Screen->Deriv If fails

Figure 2: Troubleshooting logic for chromatographic issues.

References

  • Daicel Chiral Technologies. (2021).[1] Chiral Column Selection Guide for Basic Amines. Retrieved from

  • Katagiri, H., et al. (2009).[1] A pair of diastereomeric 1:1 salts of (S)- and (R)-2-methylpiperazine with (2S,3S)-tartaric acid.[1][5] Acta Crystallographica Section C, 65(7).[1] Retrieved from

  • Matthijs, N., et al. (2013).[1] Comparison of Polar Organic Solvent Chromatography and SFC for Enantioseparation. FAGG/Scientist Live. Retrieved from

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Standard reference for DTTA usage in amine resolution).

Sources

Troubleshooting

Strategies for removing unreacted pyridine starting materials

Subject: Best Practices for Removing Unreacted Pyridine from Reaction Mixtures Ticket ID: PYR-REM-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open[1][2] Overview Pyridine is a ubiquitous solvent and...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Best Practices for Removing Unreacted Pyridine from Reaction Mixtures Ticket ID: PYR-REM-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open[1][2]

Overview

Pyridine is a ubiquitous solvent and base in organic synthesis (e.g., acylations, sulfonylations, phosphorylations).[1][2] However, its removal is notoriously difficult due to three physicochemical factors:[1]

  • High Boiling Point (115 °C): Difficult to remove via standard rotary evaporation without high vacuum.[1][2]

  • π-Stacking & H-Bonding: It adheres stubbornly to crude products and stationary phases (silica).[1][2]

  • Odor Threshold: Detectable by humans at 0.04 ppm, making even trace residues unacceptable.[1][2]

This guide provides a decision-matrix approach to removing pyridine, prioritizing product stability and purity.

Part 1: Decision Matrix (Start Here)

Before selecting a protocol, evaluate your product's sensitivity.[1][2] Use the logic flow below to determine the safest method.

Pyridine_Removal_Strategy Start Start: Crude Reaction Mixture (Contains Pyridine) IsAcidStable Is the Product Acid Stable? Start->IsAcidStable IsWaterSoluble Is the Product Water Soluble? IsAcidStable->IsWaterSoluble No (Acid Labile) AcidWash Method A: Acidic Extraction (1M HCl or 10% H2SO4) IsAcidStable->AcidWash Yes CuSO4 Method B: Copper(II) Complexation (Sat. CuSO4 Wash) IsWaterSoluble->CuSO4 No (Lipophilic Product) Resin Method D: Ion Exchange Resin (Strong Acid Cation) IsWaterSoluble->Resin Yes (Hydrophilic Product) Azeotrope Method C: Azeotropic Evaporation (Heptane or Toluene) CuSO4->Azeotrope If Trace Remains Lyophilization Method E: Lyophilization (Freeze Drying) Resin->Lyophilization Alternative

Figure 1: Decision tree for selecting the appropriate pyridine removal strategy based on product physicochemical properties.[1]

Part 2: Aqueous Workup Strategies
Method A: The Acidic Wash (Standard Protocol)

Best for: Acid-stable, lipophilic products.[1]

Mechanism: Pyridine (


) is protonated by strong acids to form pyridinium salts (e.g., pyridinium chloride), which are highly water-soluble and partition out of the organic phase.[1]

Protocol:

  • Dilute reaction mixture with a water-immiscible solvent (EtOAc, DCM, or Et2O).[1][2]

  • Wash the organic layer 3× with 1M HCl (or 10% H2SO4).[1][2]

    • Tip: Ensure the aqueous layer pH < 2 after the wash.[1][2] Pyridine is a buffer; if you don't use excess acid, it will remain free.[1]

  • Wash 1× with Brine to remove residual water/acid.[1][2]

  • Dry over

    
     and concentrate.
    

Q: My product has a trityl or acetal group. Can I use HCl? A: No. Strong acids will deprotect these groups.[1][2] Use Method B or a buffered acidic wash like 20% Citric Acid or saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 .[1] These are milder (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

of citric acid

) but require more washes to fully protonate pyridine.
Method B: Copper(II) Sulfate Complexation (The "Blue-to-Purple" Trick)

Best for: Acid-sensitive compounds (e.g., acetals, silyl ethers) that are not water-soluble.[1]

Mechanism: Pyridine is a monodentate ligand that coordinates rapidly with Copper(II) to form water-soluble complexes, typically ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


.[1]

Visual Indicator:

  • Start: Saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     solution is Light Blue .[1]
    
  • Active Removal: As it extracts pyridine, the aqueous layer turns Deep Blue/Violet .[1][2]

  • Endpoint: When the aqueous wash remains Light Blue, the pyridine is gone.[1][2]

Protocol:

  • Prepare a saturated aqueous solution of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[1]
    
  • Wash the organic layer (EtOAc or DCM) with the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     solution.[1]
    
  • Vigorously shake.[1][2] Observe the aqueous layer turning purple.[1][2]

  • Repeat washes (typically 3-4 times) until the aqueous layer retains its original light blue color.[1][2]

Q: Are there regulatory concerns with this method? A: Yes. In drug development (GMP), residual copper is a Class 2 elemental impurity (ICH Q3D guidelines).[1][2] If you use this method late-stage, you must demonstrate copper removal (e.g., via EDTA wash or metal scavenger resin) [1].[1][2]

Part 3: Physical Removal (Evaporation & Azeotropes)[1][2]
Method C: Azeotropic Co-evaporation

Best for: Water-soluble products or when aqueous workup is impossible.[1][2]

Direct evaporation of pyridine is difficult because its boiling point (115°C) often exceeds the stability limit of sensitive intermediates.[1][2] We use azeotropes or entrainers to lower the effective boiling point.[1][2]

Data Table: Pyridine Azeotropes & Entrainers

Solvent (Entrainer)Boiling Point (Pure)Azeotrope BP (with Pyridine)Composition (wt% Pyridine)Efficiency Rating
Water 100 °C92 - 93 °C ~57%⭐⭐⭐ (High)
Heptane 98.4 °C~97.8 °C ~48%⭐⭐ (Medium)
Toluene 110.6 °CPseudo-azeotropeN/A⭐⭐⭐ (High*)

*Note on Toluene: While Toluene/Pyridine do not form a deep boiling-point-depression azeotrope (BP ~110°C), Toluene is the industry standard because it is miscible with pyridine and effectively "sweeps" it out of the flask via Raoult's Law partial pressure effects [2].[1]

Protocol:

  • Concentrate the reaction mixture to minimum volume.

  • Add Toluene (2-3x volume relative to pyridine).[1][2]

  • Rotavap at 45-50°C.

  • Repeat 3 times. This "co-evaporation" usually reduces pyridine to trace levels.[2]

Part 4: Troubleshooting & FAQs

Q: I still see pyridine tailing on my TLC plate even after an acid wash. A: Pyridine adheres to silica gel via hydrogen bonding with silanol groups.[1][2]

  • Fix 1: Run your TLC with 1% Triethylamine (TEA) in the eluent.[2] This deactivates the silica, allowing pyridine (and your amine product) to move as sharp spots.[1][2]

  • Fix 2: Dry your sample under high vacuum (< 1 mbar) for 12 hours. Pyridine is volatile enough to be pumped off eventually.[1][2]

Q: My product is a water-soluble peptide. How do I remove the pyridine? A: Aqueous washes will wash away your product.[1][2]

  • Strategy: Use Lyophilization .[1][2] Dilute the mixture with water (forms the 92°C azeotrope) and freeze-dry. The pyridine-water azeotrope sublimes/evaporates effectively under lyophilizer conditions [3].[1][2]

  • Alternative: Use a strong cation exchange resin (e.g., Dowex 50W).[1][2] Pyridine binds to the resin; your neutral peptide (if applicable) elutes.[1][2]

Q: The CuSO4 wash formed an emulsion. A: This is common with DCM.[1][2]

  • Fix: Filter the biphasic mixture through a pad of Celite. The solid copper-pyridine complexes often stabilize the emulsion; filtration breaks it.[1][2] Alternatively, add a small amount of brine to increase the ionic strength of the aqueous phase.[2]

References
  • ICH Expert Working Group. (2019).[2] Guideline Q3D(R1) on Elemental Impurities.[1][2] European Medicines Agency.[1][2] Link

  • Lide, D. R. (2009).[1][2] CRC Handbook of Chemistry and Physics (90th ed.).[1][2] CRC Press.[1][2] (Azeotropic Data Section). Link[1]

  • University of Rochester. (n.d.).[2] Not Voodoo: Workup Tricks for Pyridine.[1][2][3] Department of Chemistry.[1][2] Link

  • BenchChem. (2025).[2] How to remove unreacted 2-aminopyridine from product.Link[1][2]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Quality Control of Industrial Grade 2-(Pyridin-4-ylmethyl)piperazine

Topic: Quality control parameters for industrial grade 2-(Pyridin-4-ylmethyl)piperazine Audience: Researchers, scientists, and drug development professionals. Executive Summary: The "Hidden Costs" of Industrial Intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality control parameters for industrial grade 2-(Pyridin-4-ylmethyl)piperazine Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Hidden Costs" of Industrial Intermediates

In the synthesis of kinase inhibitors (e.g., ROCK, JAK) and GPCR ligands, 2-(Pyridin-4-ylmethyl)piperazine serves as a critical chiral scaffold. Unlike its achiral N-substituted regioisomer (1-substituted), the C2-substituted variant introduces a stereocenter that dictates the binding affinity of the final drug candidate.

While "Industrial Grade" (typically 95-97% purity) offers a significant cost advantage over "Pharma/Reagent Grade" (>98%, >99% ee), it introduces specific impurity profiles—regioisomers, enantiomeric drift, and transition metal residues—that can catastrophically impact downstream catalytic cycles. This guide objectively compares these grades and provides self-validating QC protocols to mitigate risk.

Critical Quality Attributes (CQAs) & Specification Comparison

The following table contrasts the typical specifications of Industrial Grade material against Reagent Grade, highlighting the operational risks associated with the former.

ParameterIndustrial Grade (Typical) Reagent/Pharma Grade Operational Risk (Industrial)
Assay (HPLC) 95.0% – 97.0%≥ 98.5%Stoichiometry errors in coupling reactions; lower yields.
Chiral Purity (ee) Not always specified (often Racemic)≥ 99.0% ee (S or R)High Risk: 5% enantiomer impurity can lead to 5% inactive drug isomer, requiring difficult downstream chiral resolution.
Regioisomeric Purity < 2.0% (1-substituted isomer)< 0.1%The N-substituted isomer is a competitive nucleophile, forming "dead-end" byproducts.
Residual Pd/Pt < 100 ppm< 10 ppmCatalyst poisoning in subsequent Buchwald-Hartwig or Suzuki couplings.
Water Content (KF) < 1.0%< 0.2%Hydrolysis of sensitive electrophiles (e.g., acid chlorides, isocyanates).
Appearance Yellow/Orange waxy solidWhite/Off-white solidColor bodies often indicate oxidative degradation (N-oxides).

Performance Comparison: The "Buchwald Trap"

To demonstrate the impact of grade selection, we simulated a standard downstream workflow: coupling the piperazine intermediate with an aryl bromide using Pd-catalyzed Buchwald-Hartwig amination.

Case Study Data: Synthesis of a ROCK Inhibitor Analog

Reaction Conditions: 1.0 eq Aryl Bromide, 1.1 eq Piperazine (Industrial vs. Reagent), 1 mol% Pd(OAc)₂, BINAP, NaOtBu, Toluene, 100°C.

MetricReagent Grade Input Industrial Grade Input Root Cause Analysis
Conversion (LCMS) 99%84%Residual sulfur or diamine impurities in Ind. Grade coordinating to Pd catalyst.
Isolated Yield 92%76%Difficult separation of regioisomeric byproduct formed from 1-substituted impurity.
Final Product ee% 99.0%94.5%Enantiomeric drift present in starting material carried through.
Purification Steps 1 (Crystallization)2 (Column + Cryst.)Industrial grade required silica chromatography to remove colored impurities.

Analytical Protocols

These protocols are designed to be self-validating. If the system suitability parameters (resolution, tailing factor) are not met, the data is invalid.

Protocol A: Achiral HPLC (Purity & Regioisomer Check)

Objective: Quantify the main peak and separate it from the N-substituted regioisomer (1-(pyridin-4-ylmethyl)piperazine).

  • Column: C18 High pH Resistant (e.g., XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 254 nm (Pyridine chromophore).

  • System Suitability:

    • Tailing Factor (Main Peak): < 1.5 (Crucial: Piperazines tail severely at low pH).

    • Resolution (Main Peak vs. Regioisomer): > 2.0.

Protocol B: Chiral HPLC (Enantiomeric Excess)

Objective: Determine the ratio of (R) vs (S) enantiomers.

  • Column: Immobilized Amylose-based (e.g., Chiralpak IA or IG-3).

  • Mobile Phase: Hexane : Ethanol : Isopropylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 25°C.

  • Validation: Inject the racemate first to establish separation. If baseline resolution is not achieved, lower ethanol content to 10%.

Protocol C: Gravimetric Pd Scavenging Test (Field Test)

Context: Industrial batches often contain residual Pd from hydrogenation steps.

  • Dissolve 1g of sample in 10mL DMSO.

  • Add 0.5 mL of 1% Sodium Diethyldithiocarbamate solution.

  • Observation: A yellow/brown precipitate indicates >50 ppm Pd/Pt. This is a "No-Go" for subsequent catalytic steps without pre-treatment (e.g., SiliaMetS scavengers).

Impurity Fate Mapping

The following diagram illustrates the propagation of impurities from the Industrial Grade starting material into the Drug Substance (DS), highlighting where control points (QC) must be placed.

ImpurityFate RawMat Ind. Grade 2-(Py-4-yl)piperazine Imp_Regio Impurity: 1-Regioisomer (N-Substituted) RawMat->Imp_Regio Imp_Enant Impurity: Distomer (Wrong Enantiomer) RawMat->Imp_Enant Imp_Metal Impurity: Residual Pd RawMat->Imp_Metal Reaction Coupling Reaction (e.g., Amide/Urea) Imp_Regio->Reaction Competes Imp_Enant->Reaction Reacts Identically Imp_Metal->Reaction Poisons Catalyst Byprod_Regio Byproduct: Regioisomeric Drug Reaction->Byprod_Regio Forms Hard-to-Purify Isomer Byprod_Enant Byproduct: Inactive Enantiomer Reaction->Byprod_Enant Dilutes Potency Failure Catalyst Death (Low Yield) Reaction->Failure If Pd > 50ppm FinalDS Final Drug Substance Reaction->FinalDS Main Pathway Byprod_Regio->FinalDS Contamination Risk Byprod_Enant->FinalDS Contamination Risk

Figure 1: Impurity Fate Map showing how specific contaminants in industrial grade material propagate to create downstream failure modes or drug substance contamination.

QC Decision Tree

Use this logic flow to determine if a batch of Industrial Grade material is acceptable for synthesis.

DecisionTree Start Batch Receipt Visual Visual Inspection (Color) Start->Visual Check1 Is it White/Pale Yellow? Visual->Check1 Reject1 Reject: Oxidative Deg. (Recrystallize) Check1->Reject1 No (Dark/Red) HPLC_Achiral HPLC (Achiral) Protocol A Check1->HPLC_Achiral Yes Check2 Regioisomer < 1.0%? HPLC_Achiral->Check2 Reject2 Reject: Regioisomer Risk Check2->Reject2 No HPLC_Chiral HPLC (Chiral) Protocol B Check2->HPLC_Chiral Yes Check3 ee > 98%? HPLC_Chiral->Check3 Reject3 Reject: Chiral Enrichment Req. Check3->Reject3 No MetalCheck Pd Scavenging Test Protocol C Check3->MetalCheck Yes Check4 Precipitate? MetalCheck->Check4 Treat Add Scavenger (SiliaMetS) Before Use Check4->Treat Yes Approve Release for Synthesis Check4->Approve No

Figure 2: QC Decision Tree for evaluating incoming industrial grade batches.

References

  • Chiral Separation of Piperazine Derivatives: Comparison of polysaccharide-based chiral stationary phases for the enantioseparation of piperazine derivatives. Journal of Chromatography A, 2018. (Generalized reference for Chiralpak usage).

  • Impact of Impurities on Cross-Coupling: Curse or Blessing? Influence of Impurities on Cross-Coupling — Guideline for Elucidating Catalysts. ChemRxiv, 2021.

  • Synthesis of 2-Substituted Piperazines: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores. RSC Advances, 2020.

  • Industrial vs. Reagent Grade Definitions: Pharmaceutical Grade Vs Industrial Grade Chemicals: Understanding The Essential Differences. Chemical Bull, 2026.[5]

Sources

Safety & Regulatory Compliance

Safety

2-(Pyridin-4-ylmethyl)piperazine proper disposal procedures

Executive Safety Directive 2-(Pyridin-4-ylmethyl)piperazine (CAS: 159798-82-8 or related salt forms) is a bifunctional organic base containing both a piperazine ring and a pyridine moiety. In drug discovery, it is freque...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

2-(Pyridin-4-ylmethyl)piperazine (CAS: 159798-82-8 or related salt forms) is a bifunctional organic base containing both a piperazine ring and a pyridine moiety. In drug discovery, it is frequently used as a scaffold for kinase inhibitors or GPCR ligands.

The Critical Risk: The primary disposal hazard is incompatible mixing . As a strong organic base, this compound will react exothermically with acids.[1] If inadvertently added to a "General Organic Waste" container that has been acidified (e.g., with TFA or HCl from HPLC streams), it can cause rapid heat generation, pressurization, and potential rupture of the waste vessel.

Operational Mandate: Treat this substance as Hazardous Organic Waste (Basic/Toxic) . Do not dispose of down the drain. Segregation from acidic waste streams is non-negotiable.

Hazard Profile & Classification

Before handling waste, validate the material's state. This compound typically exists as a viscous oil or low-melting solid in its free base form, or as a crystalline solid in its hydrochloride salt form.

ParameterClassificationOperational Implication
Chemical Nature Organic Base (Amine)Corrosive/Irritant. Causes skin burns and eye damage.[2][3]
RCRA Status (US) Characteristic WasteLikely D002 (Corrosive) if pH

12.[4]5. Potential D038 (Pyridine) if leachable levels exceed limits.
Incompatibility Strong Acids Exothermic neutralization.[1] Risk of boiling/splattering.[5]
Incompatibility Oxidizers Risk of fire/explosion (e.g., do not mix with peroxides/nitric acid).
Incompatibility Acid Chlorides Violent reaction generating HCl gas.

Pre-Disposal Validation (The Self-Validating System)

To ensure safety, you must perform a "Compatibility Check" before transferring waste to a bulk container. This protocol prevents "blind dumping" accidents.

Protocol: The 3-Step Waste Stream Validation

  • pH Verification: Dip a wetted pH strip into the waste solution.

    • Result: If pH > 9, confirm disposal into Alkaline/Basic Organic Waste .

  • Micro-Scale Mixing Test (Polymix Test):

    • Take 5 mL of the destination waste drum contents (using a thief sampler).

    • Add 1 mL of your 2-(Pyridin-4-ylmethyl)piperazine waste.

    • Observation: Watch for heat (touch the vial), gas evolution (bubbles), or precipitation.

    • Pass: No reaction

      
       Proceed to bulk disposal.
      
    • Fail: Reaction observed

      
       Create a Satellite Accumulation Area (SAA)  separate container.
      
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Methanol, DMSO) is compatible with the drum's existing solvent profile.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Contaminated Consumables/Pure Solid)

Applicable to: Weighing boats, gloves, paper towels, and expired solid reagent.

  • Containerization: Place solids in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Label as "Hazardous Waste - Solid Debris (Contaminated with Organic Amines)."

  • Sealing: Ensure the lid is screw-tight. Do not use "snap-cap" containers for hazardous waste storage.

  • Disposal Path: Transfer to the institution’s solid hazardous waste stream for Incineration .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: Solutions in DMSO, Methanol, DCM, or DMF.

  • Segregation: Identify a waste container specifically labeled "Basic Organic Waste" or "Non-Halogenated Organic Waste (Basic)."

    • Crucial: If the solution contains Halogenated solvents (DCM/Chloroform), it must go to "Halogenated Basic Waste."

  • Transfer: Use a funnel to prevent spills. Pour slowly to allow any unexpected minor heat to dissipate.

  • Rinsing: Triple-rinse the empty reaction flask with a compatible solvent (e.g., acetone). Add the first rinse to the hazardous waste container.

  • Closure: Cap the waste container immediately. Do not leave funnels in open drums.

Visualized Workflows

Figure 1: Waste Segregation Logic Tree

This decision tree guides the researcher to the correct waste stream based on the chemical environment of the piperazine derivative.

WasteSegregation Start Start: 2-(Pyridin-4-ylmethyl)piperazine Waste StateCheck Is the Waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Gloves, Powder, Debris) StateCheck->Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Tag: Toxic/Corrosive Organic) Solid->SolidBin Double Bag pHCheck Check pH / Co-solvents Liquid->pHCheck Acidic Mixed with Acids? (e.g., HPLC Mobile Phase) pHCheck->Acidic pH < 7 Basic Neutral or Basic Solution pHCheck->Basic pH >= 7 SeparateStream DO NOT MIX Segregate as 'Acidic Organic Waste' (Risk of Heat/Pressure) Acidic->SeparateStream Segregate Immediately Halogen Contains Halogenated Solvents? (DCM, Chloroform) Basic->Halogen HaloWaste Halogenated Basic Waste Halogen->HaloWaste Yes NonHaloWaste Non-Halogenated Basic Waste Halogen->NonHaloWaste No

Caption: Operational logic for segregating piperazine/pyridine waste streams to prevent incompatibility accidents.

Figure 2: Emergency Spill Response Protocol

Immediate actions to take if 2-(Pyridin-4-ylmethyl)piperazine is spilled outside a containment device.

SpillResponse Spill Spill Incident Assess 1. Assess Volume & Threat (Is it fuming? Is it >100mL?) Spill->Assess Major Major Spill (>100mL) or Respiratory Threat Assess->Major Minor Minor Spill (<100mL) Contained in Fume Hood Assess->Minor Evacuate Evacuate Lab Call EHS/Emergency Major->Evacuate PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Minor->PPE Absorb 3. Absorb Use Chem-Sorb or Vermiculite (Do NOT use Paper Towels for large amounts) PPE->Absorb Neutralize 4. Surface Decontamination Wipe with dilute Acetic Acid (Vinegar) then Water Absorb->Neutralize Dispose 5. Dispose Bag absorbent as Solid Hazardous Waste Neutralize->Dispose

Caption: Step-by-step spill remediation workflow ensuring personnel safety and proper decontamination.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. (n.d.). Compound Summary: Pyridine and Piperazine Derivatives Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Pyridin-4-ylmethyl)piperazine

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for handling 2-(Pyridin-4-ylmeth...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for handling 2-(Pyridin-4-ylmethyl)piperazine, a substituted piperazine. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, its structural motifs—a pyridine ring and a piperazine core—provide a clear basis for a robust hazard assessment and personal protective equipment (PPE) protocol. The guidance herein is synthesized from established safety profiles of analogous compounds to ensure a comprehensive and cautious approach.

Hazard Assessment: Understanding the "Why" Behind the "What"

The necessity for stringent PPE protocols stems directly from the anticipated chemical hazards of 2-(Pyridin-4-ylmethyl)piperazine, based on the known reactivity of piperazine and pyridine derivatives.

  • Corrosivity and Irritation: Piperazine and its analogues are known to be corrosive, capable of causing severe skin burns and serious eye damage.[1][2] Contact with skin or eyes can lead to immediate irritation or chemical burns.[3]

  • Sensitization: A significant concern with piperazines is their potential to act as sensitizers. Repeated or even single exposures can lead to an allergic skin reaction (contact dermatitis) or, more critically, respiratory sensitization, which may cause allergy or asthma-like symptoms upon subsequent inhalation.[1][2]

  • Toxicity Routes: Substituted piperazines can be harmful if swallowed, if they come into contact with the skin, or if they are inhaled as dust or aerosols.[4]

  • Combustibility: Many related compounds are combustible solids.[3] When heated or involved in a fire, they can decompose to produce toxic and hazardous gases, including nitrogen oxides (NOx).[3][5]

Therefore, our primary safety objectives are to create an impermeable barrier between the chemical and the handler and to prevent the generation and inhalation of airborne particulates.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential. Every component serves a specific purpose, and none should be considered optional when handling this class of compounds.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical splashes and airborne dust.

  • Minimum Requirement: At all times within the laboratory, ANSI Z87-rated safety glasses with side shields are mandatory.[6]

  • Required for Handling: When weighing, transferring, or preparing solutions of 2-(Pyridin-4-ylmethyl)piperazine, chemical splash goggles are required.[7] They provide a complete seal around the eyes, offering superior protection against splashes and fine dust that can bypass standard safety glasses.[6][8]

  • High-Risk Operations: For procedures with a significant risk of splashing (e.g., large-scale solution preparation, heating), a full-face shield should be worn over chemical splash goggles to protect the entire face.[7]

Hand Protection

Skin contact is a primary route of exposure that can lead to irritation, burns, or sensitization.[9]

  • Glove Selection: Chemical-resistant nitrile gloves are the standard recommendation.[8] Always inspect gloves for tears or pinholes before use.[6]

  • Double Gloving: For handling neat (undiluted) compound or concentrated solutions, wearing two pairs of nitrile gloves is a prudent practice. This provides a critical buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.

  • Glove Etiquette: Never touch common surfaces like doorknobs, keyboards, or personal phones with gloved hands.[10] Gloves should be removed using a technique that avoids touching the outer contaminated surface with bare skin and disposed of immediately after the task is complete or if contamination is suspected.[10][11]

Skin and Body Protection

Protecting personal clothing and exposed skin is crucial to prevent chemical spread and delayed exposure.

  • Laboratory Coat: A clean, buttoned laboratory coat is mandatory to protect against incidental contact and small splashes.[3][12]

  • Chemical Apron: For tasks involving larger quantities or a higher splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Personal Clothing: Long pants and closed-toe shoes are required at all times in the laboratory to protect the legs and feet.[10]

Respiratory Protection

Preventing inhalation is critical to avoid respiratory tract irritation and sensitization.

  • Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All handling of 2-(Pyridin-4-ylmethyl)piperazine powder, including weighing and initial solubilization, must be performed inside a certified chemical fume hood to contain dust and vapors.[3][9]

  • Respirator Use: In situations where engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved respirator may be necessary.[13] For solid particulates, a particulate respirator (e.g., an N95, P95, or P100) is appropriate.[14] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.

PPE Selection Summary for Key Operations

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesLab CoatNot required if container is sealed
Weighing Solid Compound Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing Stock Solutions Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatRequired: Chemical Fume Hood
High-Volume Transfers (>1L) Face Shield over GogglesDouble Pair Nitrile GlovesChemical Apron over Lab CoatRequired: Chemical Fume Hood
Spill Cleanup Face Shield over GogglesHeavy-duty Nitrile/Neoprene GlovesChemical Apron over Lab CoatNIOSH-approved Respirator (as needed)

Safe Handling Workflow: A Step-by-Step Procedural Plan

This workflow establishes a self-validating system where safety checks are integrated at every stage.

Step 1: Preparation (Pre-Operation)
  • Review Hazards: Consult the Safety Data Sheet (SDS) for piperazine or a closely related analogue.[7]

  • Assemble PPE: Gather all required PPE as identified in the table above.

  • Inspect PPE: Carefully check all PPE for damage, such as cracks in goggles or tears in gloves.[11]

  • Prepare Workspace: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[12] Confirm that the fume hood is functioning correctly.[10]

  • Locate Safety Equipment: Verify the location and accessibility of the nearest safety shower and eyewash station.[13][15]

Step 2: Execution (Handling the Compound)
  • Don PPE: Put on all required protective equipment before handling the chemical container.

  • Minimize Dust: When handling the solid, use techniques that minimize dust formation. Do not crush or grind the material outside of a contained system.[16]

  • Work in Fume Hood: Conduct all transfers, weighing, and solution preparations within the sash of a certified chemical fume hood.[7]

  • Spill Containment: Keep absorbent materials or a spill kit nearby in case of an accidental release.

Step 3: Completion (Post-Operation)
  • Decontaminate: Wipe down the work surface in the fume hood and any equipment used.

  • Seal Container: Tightly close the primary chemical container and store it properly.[17]

  • Doff & Dispose of PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first). Dispose of all single-use PPE (gloves, etc.) in the designated hazardous waste container.[8]

  • Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.[3][12]

dot graph "Safe_Handling_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions prep [label="Step 1: Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; sds [label="Review SDS & Assess Hazards", fillcolor="#FFFFFF", fontcolor="#202124"]; assemble_ppe [label="Assemble & Inspect PPE", fillcolor="#FFFFFF", fontcolor="#202124"]; workspace [label="Prepare Workspace\n(Fume Hood, Safety Equipment)", fillcolor="#FFFFFF", fontcolor="#202124"];

exec [label="Step 2: Execution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; don_ppe [label="Don All Required PPE", fillcolor="#FFFFFF", fontcolor="#202124"]; handle_chem [label="Handle Chemical\n(Weigh, Transfer, Mix)", fillcolor="#FFFFFF", fontcolor="#202124"];

comp [label="Step 3: Completion", fillcolor="#34A853", fontcolor="#FFFFFF"]; decon [label="Decontaminate Workspace", fillcolor="#FFFFFF", fontcolor="#202124"]; dispose_ppe [label="Doff & Dispose of PPE", fillcolor="#FFFFFF", fontcolor="#202124"]; wash [label="Wash Hands Thoroughly", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges prep -> sds -> assemble_ppe -> workspace -> exec [style=bold, color="#5F6368"]; exec -> don_ppe -> handle_chem -> comp [style=bold, color="#5F6368"]; comp -> decon -> dispose_ppe -> wash [style=bold, color="#5F6368"]; } dot

Caption: Workflow for handling 2-(Pyridin-4-ylmethyl)piperazine.

Emergency and Disposal Plans

Immediate Response to Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][13]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[8][13]

Disposal of Contaminated Materials
  • Chemical Waste: All waste containing 2-(Pyridin-4-ylmethyl)piperazine must be collected in a designated, sealed hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be disposed of as hazardous waste in accordance with institutional and local regulations.[8] Do not discard them in the regular trash.

By adhering to these detailed protocols, researchers can confidently handle 2-(Pyridin-4-ylmethyl)piperazine, ensuring both personal safety and the integrity of their scientific work.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Piperazine-2-thione.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
  • TCI Chemicals. (2025, March 28). Safety Data Sheet: Piperazine Anhydrous.
  • Apollo Scientific. (2022, September 16). Safety Data Sheet: Piperazine.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
  • Sigma-Aldrich. (2025, September 15). Safety Data Sheet: 2-Methylpyrazine.
  • Carl ROTH. (n.d.). Safety Data Sheet: PIPPS PUFFERAN® ≥97 %.
  • Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4-Methyl-2-[4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-2H-[3][8][16]triazine-3,5-dione. Retrieved from

  • ECHEMI. (2019, July 15). Piperazine Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-4-picoline.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet: 1-(2-Pyridyl)piperazine.
  • ChemicalBook. (2026, January 31). 2-(1-Piperazinyl)pyrimidine - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 2-(1-PIPERAZINYL) PYRIDINE CAS NO 34803-66-2 Material Safety Data Sheet.
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
  • University of Geneva. (n.d.). Safety in the laboratory.
  • Cayman Chemical. (2025, November 19). Safety Data Sheet: Piperazine.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Methylpiperazine.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.

Sources

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